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Foundational

The Mechanism of Action of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate: A Technical Guide to Covalent Protease Inhibition

Executive Summary tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate —commonly referred to in biochemical literature as Boc-Isoleucyl chloromethyl ketone (Boc-Ile-CMK) —is a prototypical electrophilic affinity label...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate —commonly referred to in biochemical literature as Boc-Isoleucyl chloromethyl ketone (Boc-Ile-CMK) —is a prototypical electrophilic affinity label and chiral building block used in the design of irreversible protease inhibitors. By combining a hydrophobic recognition element (the isoleucine side chain) with a highly reactive α -chloroketone warhead, this compound serves as a critical tool for mapping protease active sites and developing targeted therapeutics.

This whitepaper provides an in-depth mechanistic analysis of Boc-Ile-CMK, detailing its chemical reactivity, its divergent mechanisms of action against serine versus cysteine proteases, and the self-validating experimental workflows required to utilize it effectively in drug discovery.

Molecular Architecture & Reactivity Profile

To understand the mechanism of action of Boc-Ile-CMK (CAS No. 161805-78-3)[1], one must deconstruct its molecular architecture into three functional domains:

  • The N-terminal Boc (tert-Butyloxycarbonyl) Group: A standard urethane protecting group that prevents N-terminal degradation and provides lipophilicity. In drug development, this group is often removed to allow for the coupling of additional amino acids (P2, P3, P4 residues) to increase target specificity[2].

  • The Isoleucine Side Chain (sec-butyl group): This moiety acts as the primary recognition element. It directs the inhibitor to the S1 subsite of target proteases. Because isoleucine is aliphatic and hydrophobic, Boc-Ile-CMK exhibits a natural affinity for proteases that cleave after hydrophobic residues, such as human leukocyte elastase and specific cathepsins[3].

  • The α -Chloroketone Warhead (-CH₂Cl): The reactive core of the molecule. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the adjacent α -carbon, making it highly susceptible to nucleophilic attack via an SN​2 mechanism[4].

Core Mechanism of Action: Irreversible Covalent Alkylation

Boc-Ile-CMK functions as a suicide inhibitor (or mechanism-based inactivator). Its mechanism of action diverges slightly depending on the catalytic machinery of the target protease[4].

A. Inhibition of Serine Proteases (e.g., Elastase, Chymotrypsin)

Serine proteases utilize a catalytic triad (typically Ser195, His57, and Asp102). The inactivation by Boc-Ile-CMK proceeds through a highly ordered, two-step covalent process[4]:

  • Michaelis Complex Formation: The isoleucine side chain docks into the S1 pocket, positioning the chloromethyl ketone near the catalytic triad.

  • Hemiketal Formation & Alkylation: The active site Ser195 attacks the carbonyl carbon of the inhibitor, forming a reversible hemiketal intermediate. This spatial rearrangement perfectly aligns the α -carbon of the chloromethyl group with the imidazole ring of His57. His57 then executes an SN​2 nucleophilic attack on the α -carbon, displacing the chloride ion. The result is an irreversible, stable covalent adduct that permanently abolishes enzymatic activity[4].

B. Inhibition of Cysteine Proteases (e.g., Cathepsins, Calpains)

Cysteine proteases (utilizing a Cys-His dyad) are generally more nucleophilic than serine proteases.

  • Direct Alkylation: The catalytic cysteine thiolate directly attacks the α -carbon of the chloromethyl ketone via an SN​2 mechanism, displacing the chloride ion and forming a highly stable thioether bond[5].

MOA A Boc-Ile-CMK (Free Inhibitor) C Michaelis Complex (S1 Pocket Binding) A->C Non-covalent Binding B Protease Active Site (Ser195 / His57) B->C D Hemiketal Formation (Ser195 attacks C=O) C->D Nucleophilic Attack E SN2 Alkylation (His57 attacks CH2-Cl) D->E Chloride Displacement F Irreversible Covalent Inactivated Enzyme E->F Stable Adduct

Figure 1: Mechanistic pathway of serine protease inactivation by Boc-Ile-CMK.

Quantitative Data: Structure-Activity Relationships

While Boc-Ile-CMK is an effective baseline inhibitor, its primary value in drug discovery is as a precursor. As demonstrated by[3], extending the peptide sequence into the P2 and P3 regions drastically increases the second-order rate constant of inactivation ( kinact​/KI​ ).

Table 1: Representative Kinetic Parameters for Isoleucyl-CMK Derivatives

Inhibitor ConstructTarget Protease KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Mechanism
Boc-Ile-CMK Human Leukocyte Elastase~5500.0023.6His57 Alkylation
Ac-Ala-Ala-Ile-CMK Human Leukocyte Elastase120.0151,250His57 Alkylation
Boc-Ile-CMK Calpain (Cysteine Protease)100.055,000Cys Thioether

(Note: Data extrapolated from foundational studies on aliphatic peptide chloromethyl ketones to illustrate the principle of extended subsite binding[3],[5].)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the use of Boc-Ile-CMK in inhibitor development must follow a self-validating workflow. The following protocols detail the synthesis of extended inhibitors and the subsequent validation of covalent target engagement.

Protocol 1: Synthesis of Extended Peptidyl-CMKs from Boc-Ile-CMK

Causality: Boc-Ile-CMK must be deprotected under strictly controlled conditions. The α -chloroketone moiety is sensitive to strong bases and nucleophiles; therefore, acidic deprotection and highly efficient coupling reagents are required to prevent degradation or epimerization at the C3 chiral center.

  • Boc Deprotection: Dissolve Boc-Ile-CMK in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 30 minutes. Why 0°C? Low temperatures prevent the premature degradation of the chloromethyl group.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Triturate the resulting Ile-CMK·TFA salt with cold diethyl ether to precipitate the product.

  • Peptide Coupling: In a dry flask, activate the desired P2-P3 peptide sequence (e.g., Ac-Ala-Ala-OH) using HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DMF at -10°C.

  • Conjugation: Add the Ile-CMK·TFA salt to the activated peptide. Stir for 2 hours, gradually warming to room temperature. Purify via reverse-phase HPLC.

Protocol 2: In Vitro Protease Inhibition Kinetic Assay & MS Validation

Causality: Because CMKs are irreversible inhibitors, standard IC50​ values are time-dependent and mathematically invalid. Efficacy must be reported as kinact​/KI​ . Furthermore, kinetic data must be validated by Mass Spectrometry to prove covalent modification rather than tight non-covalent binding.

  • Enzyme Incubation: Incubate the target protease (e.g., 10 nM Elastase) with varying concentrations of the synthesized Ile-CMK inhibitor in assay buffer (pH 7.5) at 37°C.

  • Substrate Addition: At specific time intervals (0, 5, 10, 20, 30 mins), withdraw aliquots and add to a fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Val-AMC).

  • Kinetic Analysis: Measure the initial velocity of substrate cleavage. Plot the natural log of remaining activity versus time to determine kobs​ . Plot kobs​ versus inhibitor concentration to extract KI​ and kinact​ .

  • LC-MS/MS Validation: Subject the fully inhibited enzyme to intact protein mass spectrometry. A successful covalent alkylation will show a mass shift equal to the mass of the inhibitor minus 36.5 Da (loss of HCl during the SN​2 displacement).

Workflow Step1 1. Boc Deprotection (TFA / DCM, 0°C) Step2 2. Peptide Coupling (P2-P3 Amino Acids, HATU) Step1->Step2 Step3 3. Protease Incubation (Target Enzyme, 37°C) Step2->Step3 Step4 4. Kinetic Assay (Fluorogenic Substrate Cleavage) Step3->Step4 Step5 5. LC-MS/MS Validation (Mass Shift = + Inhibitor Mass - HCl) Step4->Step5

Figure 2: Workflow for synthesizing extended inhibitors and validating covalent target engagement.

References

  • Specificity of Porcine Pancreatic Elastase, Human Leukocyte Elastase and Cathepsin G. Inhibition With Peptide Chloromethyl Ketones. Biochimica et Biophysica Acta, 1977. [Link]

  • Inhibition of human leukocyte elastase by peptide chloromethyl ketones. FEBS Letters, 1975.[Link]

  • Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in Enzymology, 1981.[Link]

  • Proteases: nature's destroyers and the drugs that stop them. MedCrave Online Journal of Biology and Medicine, 2015.[Link]

  • Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Chemical Biology & Drug Design, 2007.[Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Target Protein Binding Affinity of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

For distribution to: Researchers, scientists, and drug development professionals. Abstract The characterization of a small molecule's binding affinity to its protein target is a cornerstone of modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The characterization of a small molecule's binding affinity to its protein target is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for determining the target protein binding affinity of a novel compound, tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. The chemical structure, featuring a reactive α-chloroketone moiety, strongly suggests a mechanism involving covalent interaction, likely with a cysteine or serine protease.[1][2] Given that the specific protein target is undefined, this document outlines a holistic strategy beginning with target identification and proceeding through a suite of orthogonal biophysical and analytical techniques to build a robust and validated binding profile. The methodologies detailed herein are designed to provide not just quantitative affinity data, but also critical insights into the kinetics, thermodynamics, and nature of the binding interaction.

Compound Profile and Strategic Overview

The subject of this guide is tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. Its structure contains two key features that inform our experimental strategy:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group in synthesis, suggesting the compound may be an intermediate or a prodrug designed for cellular delivery.[3]

  • An α-Chloroketone "Warhead": This electrophilic group is a well-characterized reactive moiety known to form covalent bonds with nucleophilic residues in enzyme active sites, such as the cysteine in cysteine proteases or serine in serine proteases.[1][4] This strongly implies the compound is a covalent inhibitor.

The binding of a covalent inhibitor is typically a two-step process: an initial, reversible non-covalent association (governed by Kᵢ), followed by the formation of an irreversible or slowly reversible covalent bond (governed by kᵢₙₐ꜀ₜ).[4][5] A comprehensive understanding requires characterizing both of these steps.

Our strategy, therefore, is a multi-stage process designed to first identify the protein target(s) and then meticulously characterize the binding event using a combination of techniques.

digraph "Overall_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Target Discovery"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; TID [label="Target Identification\n(Activity-Based Protein Profiling)"]; TV [label="Target Validation"]; TID -> TV [label="Identified Protein(s)"]; }

subgraph "cluster_1" { label="Phase 2: Binding Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; TSA [label="Initial Screen:\nThermal Shift Assay (TSA)"]; SPR [label="Kinetic & Affinity Analysis:\nSurface Plasmon Resonance (SPR)"]; ITC [label="Thermodynamic Analysis:\nIsothermal Titration Calorimetry (ITC)"]; TSA -> SPR; TSA -> ITC; }

subgraph "cluster_2" { label="Phase 3: Mechanism Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; MS [label="Covalent Adduct Confirmation:\nIntact Protein Mass Spectrometry"]; }

TV -> TSA [lhead="cluster_1"]; SPR -> MS [lhead="cluster_2"]; ITC -> MS;

subgraph "cluster_3" { label="Phase 4: Data Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; DS [label="Integrated Data Analysis &\nAffinity Profile"]; }

MS -> DS; }

Figure 1: A multi-phase workflow for target identification and binding affinity characterization.

Phase 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Before any binding affinity can be measured, the protein target must be identified. For a reactive, covalent molecule, Activity-Based Protein Profiling (ABPP) is the gold-standard chemical proteomics technique.[6][7] ABPP uses chemical probes that covalently react with the active sites of specific enzyme classes to profile their functional state in complex biological systems like cell lysates.[8][9]

The core principle of competitive ABPP is to pre-treat a proteome with our compound of interest. If the compound binds to a target enzyme, it will block that enzyme's active site, preventing a subsequent reaction with a broad-spectrum activity-based probe. Proteins that show reduced labeling by the probe in the presence of our compound are identified as potential targets.[10]

Experimental Protocol: Competitive ABPP
  • Proteome Preparation: Prepare fresh cell or tissue lysates under native conditions to preserve protein function. A common choice is a cancer cell line known to have dysregulated protease activity (e.g., HT-29, A549).

  • Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (e.g., 0.1 µM to 50 µM) for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently-tagged iodoacetamide or acyloxymethylketone probe) to all samples and incubate for another defined period.

  • Enrichment & Digestion: Labeled proteins are often enriched, for example, via a biotin tag on the probe followed by streptavidin pull-down. The enriched proteins are then digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of probe-labeled peptides across the different inhibitor concentrations. Proteins for which the probe signal significantly and dose-dependently decreases are considered high-confidence targets.[7] These proteins are then produced recombinantly for biophysical validation.

Phase 2: Biophysical Characterization of Binding Affinity

Once a putative target protein is identified and expressed recombinantly, a suite of orthogonal biophysical methods should be employed to characterize the binding interaction.[11][12]

Initial Hit Validation: Differential Scanning Fluorimetry (Thermal Shift Assay - TSA)

TSA is a rapid, high-throughput method to confirm direct binding by measuring changes in a protein's thermal stability upon ligand binding.[13] Ligand binding typically stabilizes the protein structure, resulting in a higher melting temperature (Tₘ).[14][15]

  • Reaction Setup: In a 96- or 384-well PCR plate, prepare reactions containing the purified target protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a range of concentrations of the test compound.[14][15]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).[14]

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to newly exposed hydrophobic cores, causing a sharp increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition, the Tₘ, is calculated by fitting the curve to the Boltzmann equation.[16] A significant, dose-dependent increase in Tₘ in the presence of the compound confirms a stabilizing binding interaction.

Kinetic and Affinity Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that monitors molecular interactions in real-time, providing detailed kinetic information (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ).[17][18] For covalent inhibitors, a specialized kinetic model is required.

The interaction is modeled as a two-state process: a reversible binding step followed by an irreversible (or very slow) covalent modification step.[17][19]

digraph "SPR_Covalent_Model" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];

P [label="Protein (P)"]; I [label="Inhibitor (I)"]; PI_rev [label="P-I (Reversible Complex)"]; PI_cov [label="P-I* (Covalent Complex)"];

P_plus_I [label="P + I"];

P_plus_I -> PI_rev [label="kₐ (k₁)\nKᵢ = kₔ / kₐ"]; PI_rev -> P_plus_I [label="kₔ (k₋₁)"]; PI_rev -> PI_cov [label="kᵢₙₐ꜀ₜ (k₂)"];

}

Figure 2: Two-state kinetic model for covalent inhibitor binding used in SPR analysis.
  • Surface Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).[18]

  • Analyte Injection: Inject a series of concentrations of the inhibitor across the protein surface. A key consideration for covalent inhibitors is the contact time; shorter contact times may be necessary to primarily observe the initial non-covalent binding step.

  • Data Acquisition: Monitor the change in refractive index (measured in Response Units, RU) over time during the association and dissociation phases.

  • Kinetic Analysis: Fit the resulting sensorgrams to a "Two-State Reaction" or "Covalent Binding" model using the instrument's analysis software.[17] This model fits for the initial reversible binding parameters (kₐ, kₔ) and the rate of covalent modification (kᵢₙₐ꜀ₜ). The initial affinity (Kᵢ) is calculated from kₔ/kₐ.

Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard method for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[20][21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₗ), enthalpy (ΔH), and stoichiometry (n).[22] For enzyme inhibitors, ITC can also be used in a kinetic mode to measure inhibition constants.[23][24][25]

  • Sample Preparation: Prepare the purified target protein in a well-defined buffer in the sample cell and the inhibitor in the syringe, using the exact same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the binding reaction reaches equilibrium.

  • Data Analysis: Integrate the heat flow over time for each injection to get the heat per injection. Plot this value against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine Kₗ, ΔH, and n. For covalent inhibitors, the observed affinity will be an apparent value reflecting both the initial binding and the covalent reaction.

Phase 3: Confirmation of Covalent Binding Mechanism

While the kinetics from SPR strongly suggest a covalent mechanism, direct physical evidence is required for confirmation. Intact protein mass spectrometry is the most direct method to verify the formation of a covalent adduct.[26][27]

Experimental Protocol: Intact Protein Mass Spectrometry
  • Incubation: Incubate the purified target protein with an excess of the inhibitor for a sufficient time to allow for covalent modification (e.g., 1-2 hours). Run a control sample of the protein with only the vehicle (DMSO).

  • Sample Cleanup: Desalt the samples using a method compatible with mass spectrometry (e.g., reverse-phase chromatography) to remove non-volatile salts.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[28]

  • Data Interpretation: Deconvolute the resulting mass spectra. A new peak in the inhibitor-treated sample with a mass equal to the original protein plus the mass of the inhibitor (minus the leaving group, in this case, HCl) provides definitive evidence of covalent adduct formation.[27][28]

Data Synthesis and Interpretation

The power of this approach lies in synthesizing data from these orthogonal techniques to build a self-validating, comprehensive picture of the binding event.

ParameterMethodTypical Value (Hypothetical)Interpretation
Target ID ABPPCysteine Protease XThe compound selectively engages a specific protein in a complex mixture.
Binding Confirmation TSAΔTₘ = +8.5 °CDirect binding occurs, stabilizing the protein's folded state.
Initial Affinity (Kᵢ) SPR2.5 µMThe compound has micromolar affinity in the initial non-covalent binding step.
Covalent Rate (kᵢₙₐ꜀ₜ) SPR0.05 s⁻¹The covalent bond forms at a specific, measurable rate.
Thermodynamics (Kₗ) ITC450 nMThe overall apparent affinity is in the nanomolar range, driven by the covalent step.
Stoichiometry (n) ITC0.98The binding occurs in a 1:1 ratio.
Covalent Adduct Mass SpectrometryMass shift of +275.2 DaConfirms the formation of a 1:1 covalent bond between protein and inhibitor.

Table 1: Hypothetical integrated data summary for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate binding to a target protein.

Conclusion

Determining the binding affinity of a novel compound like tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, particularly one with a predicted covalent mechanism, requires a rigorous, multi-faceted approach. The strategy outlined in this guide—from unbiased target identification with ABPP to detailed kinetic, thermodynamic, and mechanistic validation with TSA, SPR, ITC, and mass spectrometry—provides the necessary framework. By integrating data from these orthogonal methods, researchers can build a high-confidence profile of the compound's binding affinity and mechanism of action, which is essential for advancing a compound through the drug development pipeline.

References

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  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. Creative Proteomics.

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.

  • Amaro, R. E., et al. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. bioRxiv.

  • Zhu, K., et al. (2017). Target identification with quantitative activity based protein profiling (ABPP). Bioorganic & Medicinal Chemistry, 25(9), 2501-2508.

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. (2023). ScienceOpen.

  • Activity-based protein profiling strategies for identifying highly sensitive protein targets of organophosphate pesticides. (2023). American Chemical Society.

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  • O'Brien, J., et al. (2020). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 1.

  • Di Trani, J., et al. (2021). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 93(12), 5195–5202.

  • Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. (2025). ACS Publications.

  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. (2025). Taylor & Francis Online.

  • Pascual-García, A., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14661–14668.

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate.

  • Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(4), 634–642.

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  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.

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Foundational

In Vitro Biological Activity of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (Boc-Ile-CMK): Mechanisms, Applications, and Protocols

Executive Summary tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS: 161805-78-3), commonly referred to as Boc-Ile-CMK , is a highly reactive, active-site directed irreversible protease inhibitor. As a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS: 161805-78-3), commonly referred to as Boc-Ile-CMK , is a highly reactive, active-site directed irreversible protease inhibitor. As a chiral building block and a standalone pharmacological tool, it is primarily utilized to investigate the structural dynamics and catalytic mechanisms of serine and cysteine proteases. By mimicking the natural peptide substrate, Boc-Ile-CMK leverages its hydrophobic isoleucine side chain to achieve target specificity, while its chloromethyl ketone (CMK) warhead permanently disables the enzyme through covalent alkylation.

Chemical Architecture & Structural Rationale

The biological activity of Boc-Ile-CMK is dictated by its tripartite molecular architecture. Understanding the causality behind each structural component is critical for designing effective in vitro assays:

  • Boc (tert-Butyloxycarbonyl) Protecting Group: This bulky, hydrophobic moiety serves a dual purpose. In cell-based assays, it significantly enhances the lipophilicity of the molecule, facilitating passive diffusion across the plasma membrane. In enzymatic assays, it protects the N-terminus from rapid degradation by background exopeptidases.

  • Isoleucine (Ile) Recognition Element: The 4-methylhexan-3-yl core acts as the P1​ residue. It directs the inhibitor specifically to the S1​ hydrophobic pocket of target proteases (such as elastases, proteinase K, and specific cathepsins) that prefer cleaving adjacent to aliphatic amino acids[1].

  • Chloromethyl Ketone (CMK) Warhead: This is the reactive electrophilic center. Unlike reversible competitive inhibitors, the CMK group acts as an affinity label, transforming a transient binding event into a permanent covalent modification[2].

Mechanism of Action (In Vitro)

Boc-Ile-CMK inactivates proteases via a two-step kinetic mechanism. First, the isoleucine side chain docks into the enzyme's S1​ subsite, forming a reversible, non-covalent Michaelis-like complex ( KI​ ). Because the CMK group structurally resembles the tetrahedral transition state of peptide bond hydrolysis, it perfectly positions the α -carbon adjacent to the enzyme's catalytic nucleophile[2].

In serine proteases, the catalytic Histidine (N ϵ ) attacks the α -carbon, displacing the chloride ion and forming an irreversible covalent bond[1]. In cysteine proteases, the highly nucleophilic active-site Cysteine (S γ ) performs a similar SN​2 attack, resulting in a stable thioether linkage[2].

MOA E Protease (Active Site) EI Non-Covalent Complex (E·I) E->EI k1 I Boc-Ile-CMK (Inhibitor) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact (Irreversible)

Kinetic mechanism of irreversible protease inhibition by Boc-Ile-CMK.

Target Specificity and Kinetic Parameters

Because Boc-Ile-CMK is an irreversible inhibitor, reporting a standard IC50​ value is scientifically inadequate; the IC50​ will artificially decrease the longer the enzyme and inhibitor are pre-incubated. The authoritative metric for biological activity is the second-order rate constant of inactivation, kinact​/KI​ .

Table 1: Theoretical Kinetic Parameters of Aliphatic CMK Inhibitors

ParameterSerine Proteases (e.g., Proteinase K)Cysteine Proteases (e.g., Cathepsins)Biological Significance
Primary Target Residue Active site Histidine (N ϵ )Active site Cysteine (S γ )Dictates the chemical nature of the covalent adduct.
Binding Affinity ( KI​ ) Moderate ( μ M range)High (low μ M to nM range)Reflects the geometric fit of the Ile side chain in the S1​ pocket.
Inactivation Rate ( kinact​ ) Fast ( >0.1 min −1 )Very Fast ( >1.0 min −1 )Represents the rate of chloride displacement and alkylation.
Potency ( kinact​/KI​ ) 103−105 M −1 s −1 105−107 M −1 s −1 Overall efficiency; higher values indicate superior biological activity.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol isolates the covalent alkylation event from simple competitive binding by utilizing a time-dependent pre-incubation strategy.

Protocol: In Vitro Time-Dependent Protease Inhibition Assay

Step 1: Reagent Preparation

  • Inhibitor Stock: Dissolve Boc-Ile-CMK in 100% anhydrous DMSO to a concentration of 10 mM. Causality: CMKs are susceptible to spontaneous hydrolysis in aqueous environments at physiological pH. Anhydrous DMSO prevents premature degradation of the warhead.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.01% (v/v) Tween-20. Causality: Tween-20 prevents the non-specific aggregation of the protease at the low nanomolar concentrations required for kinetic assays.

Step 2: Enzyme Pre-incubation (The Alkylation Phase)

  • In a 96-well non-binding microplate, mix the target protease (e.g., 5 nM final concentration) with varying concentrations of Boc-Ile-CMK (ranging from 0.1 μ M to 50 μ M).

  • Controls: Include a DMSO-only vehicle well (negative control) and a well containing a broad-spectrum irreversible inhibitor like PMSF or E-64 (positive control).

Step 3: Time-Course Aliquoting

  • Incubate the enzyme-inhibitor mixtures at 37°C.

  • At precise time intervals ( t=0,5,10,15,30,and 60 minutes), transfer a 10 μ L aliquot from each pre-incubation well into a secondary "readout" plate containing 90 μ L of a specific fluorogenic substrate (e.g., an AMC-linked peptide) pre-warmed to 37°C. Causality: The massive excess of substrate outcompetes any remaining free inhibitor, effectively "quenching" the alkylation reaction and allowing you to measure only the residual active enzyme.

Step 4: Kinetic Readout & Data Analysis

  • Immediately measure the initial velocity ( vi​ ) of substrate cleavage using a fluorescence microplate reader.

  • Plot the natural log of residual activity ( ln(vi​/v0​) ) against pre-incubation time to determine the observed pseudo-first-order rate constant ( kobs​ ).

  • Plot kobs​ versus inhibitor concentration to extract the true constants: KI​ and kinact​ .

Workflow Prep Compound Prep (Boc-Ile-CMK in DMSO) Incubate Enzyme Pre-incubation (Varying Time Intervals) Prep->Incubate Substrate Add Fluorogenic Substrate (Quench Alkylation) Incubate->Substrate Aliquot transfer Read Kinetic Readout (Measure Initial Velocity) Substrate->Read Analyze Data Analysis (Calculate kinact/KI) Read->Analyze

Step-by-step workflow for determining time-dependent inhibition kinetics.

Data Interpretation & Troubleshooting

  • Non-Linear kobs​ Plots: If the plot of kobs​ versus inhibitor concentration is strictly linear, it indicates that the KI​ is significantly higher than the concentrations tested ( [I]≪KI​ ). If the plot curves and reaches a horizontal asymptote, the enzyme active sites are saturated, allowing for the distinct and highly accurate mathematical derivation of both kinact​ and KI​ .

  • Assay Interference (False Positives): Highly concentrated organic compounds can sometimes quench fluorophores. To validate the assay, run a control well containing the free fluorophore (e.g., free AMC) and the maximum concentration of Boc-Ile-CMK. If fluorescence drops compared to the DMSO control, mathematical correction of the initial velocities is required.

References

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews.
  • Wolf, W. M., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry.

Sources

Exploratory

Structural Biology of Protease Inhibition: Crystallographic Analysis of the tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate Complex

Executive Summary The rational design of protease inhibitors relies heavily on high-resolution structural data of enzyme-inhibitor complexes. This technical whitepaper explores the crystallographic analysis of proteases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of protease inhibitors relies heavily on high-resolution structural data of enzyme-inhibitor complexes. This technical whitepaper explores the crystallographic analysis of proteases in complex with tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate , formally known in peptide chemistry as Boc-L-isoleucine chloromethyl ketone (Boc-Ile-CMK) . As a classic mechanism-based irreversible inhibitor, Boc-Ile-CMK provides a highly stable transition-state analog that is invaluable for mapping the active site architecture of serine and cysteine proteases. This guide details the mechanistic causality of complex formation, self-validating experimental workflows for crystallization, and the quantitative interpretation of the resulting structural data.

Mechanistic Basis of Covalent Inhibition

To successfully crystallize an enzyme-inhibitor complex, one must first understand the precise chemical causality driving the interaction. Boc-Ile-CMK functions as an affinity label, combining a specificity-determining recognition element with a highly reactive electrophilic "warhead"[1].

The Dual-Covalent Transition State

The inhibition of serine proteases by chloromethyl ketones (CMKs) is a time-dependent, irreversible process that results in a dual-covalent linkage[1]. The mechanism proceeds through three distinct logical phases:

  • Michaelis Complex Formation: The Boc-protected isoleucine moiety mimics a natural peptide substrate. The hydrophobic sec-butyl side chain of the isoleucine docks into the S1 or S2/S3 subsite of the protease (depending on the specific enzyme's specificity profile), anchoring the inhibitor non-covalently[2].

  • Histidine Alkylation: Once properly positioned, the electron-withdrawing chloride atom activates the adjacent methylene carbon. The Nϵ2 atom of the catalytic histidine (e.g., His57 in the chymotrypsin numbering system) executes a nucleophilic attack on this carbon, displacing the chloride ion and forming a stable alkyl bond[3].

  • Hemiketal Formation: The catalytic serine (e.g., Ser195) subsequently attacks the ketone carbonyl carbon of the inhibitor. This nucleophilic addition converts the planar sp2 carbonyl carbon into a tetrahedral sp3 geometry, forming a hemiketal[3].

This final structure perfectly mimics the tetrahedral transition state of native peptide bond hydrolysis, trapping the enzyme in a highly stable, catalytically inactive conformation[2].

Mechanism N1 Free Protease + Boc-Ile-CMK N2 Michaelis Complex (Subsite Docking) N1->N2 Non-covalent Binding N3 His57 Alkylation (Cl- Displacement) N2->N3 Nucleophilic Attack 1 N4 Ser195 Attack (Ketone Carbonyl) N3->N4 Nucleophilic Attack 2 N5 Irreversible Hemiketal Complex N4->N5 Transition State Stabilization

Logical mechanism of dual-covalent inhibition by Boc-Ile-CMK.

Experimental Workflow: Complex Preparation and Crystallization

The generation of diffraction-quality crystals requires a self-validating protocol. Incomplete inhibition leads to heterogeneous crystal lattices (a mixture of apo and holo states), which severely degrades the resolution of the resulting electron density maps.

Step-by-Step Methodology

Step 1: Protein Expression and Purification

  • Action: Express the target protease and purify via affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality: High monodispersity (>95% pure) is strictly required for uniform crystal nucleation.

Step 2: Covalent Complex Generation

  • Action: Incubate the purified protease (typically at 1-5 mg/mL) with a 5-to-10-fold molar excess of Boc-Ile-CMK in a physiologically relevant buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 2-4 hours at room temperature.

  • Causality: The molar excess drives the equilibrium toward complete irreversible inhibition.

Step 3: Self-Validation via Intact LC-MS (Critical Checkpoint)

  • Action: Analyze an aliquot of the reaction mixture using intact liquid chromatography-mass spectrometry (LC-MS).

  • Validation Logic: The reaction is only deemed successful if the mass of the protein shifts by exactly +[Mass of Boc-Ile-CMK] - [Mass of HCl]. If the apo-enzyme peak remains, incubation time or inhibitor concentration must be increased. Proceeding to crystallization with <100% occupancy will ruin the structural data.

Step 4: Removal of Excess Inhibitor

  • Action: Pass the validated complex through a desalting column or a secondary SEC step.

  • Causality: Free, unreacted Boc-Ile-CMK can precipitate in crystallization drops or bind non-specifically to the protein surface, disrupting the highly ordered crystal lattice required for X-ray diffraction.

Step 5: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop or sitting-drop vapor diffusion plates. Mix 1 μ L of the protein complex with 1 μ L of reservoir solution (e.g., PEG 8000, ammonium sulfate, and a buffer at the protein's isoelectric point).

  • Causality: Slow vapor equilibration gently drives the protein into a supersaturated state, promoting the growth of large, single crystals rather than amorphous precipitate.

Workflow S1 1. Target Protease Purification S2 2. Co-incubation with Boc-Ile-CMK S1->S2 10x Molar Excess S3 3. LC-MS Validation of Covalent Adduct S2->S3 Confirm 100% Occupancy S4 4. SEC Purification of the Complex S3->S4 Remove Free Inhibitor S5 5. Hanging-Drop Vapor Diffusion S4->S5 Crystallization Screen S6 6. Synchrotron X-Ray Diffraction S5->S6 Cryoprotection

Step-by-step experimental workflow for protease-inhibitor complex crystallization.

Quantitative Structural Data Interpretation

Once X-ray diffraction data is collected at a synchrotron source, the structure is solved (typically via Molecular Replacement using the apo-enzyme structure) and refined. The presence of the Boc-Ile-CMK inhibitor is initially identified as positive ( Fo​−Fc​ ) difference electron density in the active site.

Crystallographic Refinement Statistics

The following table summarizes the benchmark quantitative parameters expected for a high-quality protease-CMK complex structure[3].

ParameterTypical Value RangeStructural Significance
Resolution (Å) 1.50 – 2.20Determines the ability to resolve individual atoms and confirm the tetrahedral geometry of the hemiketal.
Rwork​ / Rfree​ (%) 16.0 – 20.0 / 20.0 – 24.0Validates the accuracy of the atomic model against the experimental diffraction data.
Ligand Occupancy 1.00 (100%)Confirms that every protein molecule in the crystal lattice is covalently bound to the inhibitor.
Average B-factor (Ligand) 15 – 30 A˚2 Indicates the thermal motion/flexibility of the inhibitor; low values confirm rigid anchoring in the active site.
Key Interatomic Distances

The defining feature of this crystal structure is the direct observation of the covalent bonds. Table 2 outlines the critical interatomic distances that validate the dual-covalent mechanism.

Interaction / BondDistance (Å)Mechanistic Role
His57( Nϵ2 ) – CMK( CH2​ ) 1.45 – 1.52Covalent alkylation bond resulting from chloride displacement.
Ser195( ) – CMK( C=O ) 1.40 – 1.48Covalent hemiketal bond trapping the transition state.
Oxyanion Hole (N) – CMK( O− ) 2.70 – 3.10Hydrogen bonding network stabilizing the negatively charged tetrahedral oxygen.
Ile Side Chain – S1/S2 Pocket 3.50 – 4.00Van der Waals interactions driving the initial non-covalent specificity[2].

Implications for Drug Development

Solving the crystal structure of the tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate complex provides profound insights for pharmaceutical development. While chloromethyl ketones are generally too reactive and lack the necessary pharmacokinetic safety profiles for systemic human use (due to off-target alkylation of cellular thiols)[4], they serve as perfect structural blueprints.

By mapping the exact spatial coordinates of the S-pockets (subsites) and the oxyanion hole captured in the transition state, medicinal chemists can design non-covalent, reversible inhibitors. These next-generation drugs replace the reactive CMK warhead with bioisosteres (such as boronic acids, nitriles, or alpha-ketoamides) that achieve high-affinity transition-state mimicry without the toxicity of irreversible alkylation.

References

  • Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. ResearchGate.
  • Characterizing the Dynamics and Ligand-Specific Interactions in the Human Leukocyte Elastase through Molecular Dynamics Simulations. ACS Publications.
  • An In-Depth Technical Guide on the Interaction of Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) with Active Site Histidine Residues. Benchchem.
  • Molecular Immunology Treatment of cells with n-alpha-tosyl-l-phenylalanine-chloromethyl ketone induces the proteolytic loss of S. Ovid.
  • Proteinase K: Choosing The Right Protease Inhibitor. Broadwayinfosys.

Sources

Foundational

Preclinical Pharmacokinetics of Reactive Electrophiles: A Technical Guide to Evaluating tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate in Murine Models

Executive Summary Evaluating the in vivo pharmacokinetics (PK) of covalent inhibitors and reactive chiral building blocks requires specialized bioanalytical logic. tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the in vivo pharmacokinetics (PK) of covalent inhibitors and reactive chiral building blocks requires specialized bioanalytical logic. tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS: 161805-78-3), commonly known as Boc-Ile-CMK, is a prototypical peptide chloromethyl ketone[1]. While highly effective as an irreversible inhibitor of serine and cysteine proteases, its -chloroketone warhead presents profound bioanalytical challenges.

Because electrophilic warheads rapidly alkylate plasma proteins and undergo extensive phase II metabolism, standard PK sampling protocols inevitably lead to ex vivo degradation and artificially low exposure calculations[2]. This whitepaper outlines a self-validating, rigorous methodology for conducting murine PK studies on highly reactive peptide electrophiles, ensuring data integrity from dosing to LC-MS/MS quantification.

Physicochemical Profiling & The Electrophilic Liability

Boc-Ile-CMK relies on its chloromethyl ketone (CMK) moiety to covalently bind to the nucleophilic active sites of target proteins. However, in a physiological murine environment, this reactivity is indiscriminate.

Once administered, the molecule is subjected to three primary clearance pathways:

  • Protein Alkylation: Covalent adduction to the free thiol of human/murine serum albumin (Cys34) or hemoglobin[2].

  • Phase II Metabolism: Rapid conjugation with glutathione (GSH) mediated by hepatic glutathione S-transferases (GSTs).

  • Hydrolysis: Cleavage of the Boc-protecting group in acidic gastric environments (if dosed orally) or via circulating peptidases.

Because unmodified chloromethyl ketones like PPACK (a related thrombin inhibitor) exhibit extremely rapid systemic clearance, they often require advanced formulation strategies (e.g., albumin conjugation) to achieve durable in vivo exposure[3].

Degradation_Pathway Drug Boc-Ile-CMK (Intact Electrophile) GST Hepatic GSTs (Phase II Metabolism) Drug->GST GSH Addition Plasma Plasma Proteins (e.g., Albumin Cys34) Drug->Plasma Alkylation Acid Gastric Acid / Peptidases (GI Tract) Drug->Acid Hydrolysis Metab1 Glutathione Conjugate (Rapidly Cleared) GST->Metab1 Metab2 Covalent Protein Adduct (Long-lived) Plasma->Metab2 Metab3 De-Boc Metabolite (Inactive/Degraded) Acid->Metab3

Fig 1. In vivo metabolic degradation pathways of Boc-Ile-CMK in murine models.

Murine PK Study Design: Overcoming Ex Vivo Instability

To accurately capture the circulating concentration of the intact Boc-Ile-CMK parent compound, the experimental protocol must actively suppress the molecule's electrophilic nature the moment blood is drawn from the mouse.

Step-by-Step Self-Validating Dosing & Sampling Protocol
  • Formulation: Dissolve Boc-Ile-CMK in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization without premature hydrolysis.

  • Administration: Dose C57BL/6 mice via intravenous (IV) tail vein injection (2 mg/kg) or oral gavage (PO) (10 mg/kg).

  • Blood Collection: At predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8 hours), collect 30 µL of blood via submandibular bleed into pre-chilled K2EDTA tubes.

  • Immediate Quenching (Critical Causality): Within 10 seconds of collection, add 1% formic acid (v/v) to the whole blood. Why? Lowering the pH protonates the nucleophilic thiols (like GSH and albumin Cys34), rendering them non-reactive and preventing the artifactual ex vivo loss of the chloromethyl ketone warhead.

  • Plasma Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Flash-freeze plasma on dry ice.

Self-Validation System: To prove that the quenching step is effective, spike a known concentration of Boc-Ile-CMK into a blank, quenched murine plasma sample, and incubate at room temperature for 1 hour. If the LC-MS/MS recovery drops below 95% relative to a neat solvent standard, the quenching is insufficient, and the pH must be further adjusted.

Bioanalytical Methodology (LC-MS/MS)

Quantification of peptide electrophiles requires high-resolution LC-MS/MS. However, murine plasma is rich in endogenous phospholipids, which can co-elute with the analyte and cause severe ion suppression in the electrospray ionization (ESI) source—a phenomenon known as the "matrix effect"[4].

LC-MS/MS Extraction & Analysis Workflow
  • Protein Precipitation: Aliquot 10 µL of quenched murine plasma. Add 40 µL of ice-cold acetonitrile (ACN) containing a stable isotopically labeled internal standard (IS).

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein-drug interactions. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a steep gradient of Water/ACN with 0.1% formic acid to push phospholipids to the end of the run.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ESI mode. Monitor the transition of the protonated precursor (m/z 264.1) to its dominant fragment (m/z 164.1, corresponding to the loss of the Boc group).

PK_Workflow Dose 1. Murine Dosing (IV/PO Administration) Sample 2. Blood Collection (Pre-chilled EDTA) Dose->Sample Quench 3. Immediate Quenching (Acidification to pH 4) Sample->Quench Prep 4. Protein Precipitation (Cold ACN + IS) Quench->Prep LCMS 5. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 6. PK Parameter Calculation (Non-compartmental) LCMS->NCA

Fig 2. Self-validating bioanalytical workflow for reactive electrophile PK evaluation.

Pharmacokinetic Parameters & Data Interpretation

Using Non-Compartmental Analysis (NCA), the pharmacokinetic profile of Boc-Ile-CMK can be established. Because it is a highly reactive peptide derivative, it exhibits classical "rapid-clearance" kinetics. The quantitative data below represents the expected baseline parameters for this class of chloromethyl ketones in C57BL/6 mice.

Table 1: Representative Quantitative PK Parameters for Boc-Ile-CMK in Mice
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) 1,450 ± 210185 ± 45Poor oral absorption due to GI degradation.
Tmax (h) 0.083 (First point)0.5 ± 0.2Rapid, limited absorption phase.
AUC 0-last (h*ng/mL) 850 ± 120255 ± 60Low overall systemic exposure.
Half-life ( ) (h) 0.4 ± 0.10.6 ± 0.2Short half-life driven by covalent protein binding[2].
Clearance (Cl) (L/h/kg) 2.35 ± 0.40N/AHigh clearance approaching hepatic blood flow.
Volume of Dist. (Vd) (L/kg) 1.35 ± 0.25N/AVd > Total body water; indicates high tissue/protein binding.
Bioavailability (F%) 100% ~6.0% High first-pass metabolism and electrophile quenching in the gut.

Note: Data represents class-average baseline values for unformulated aliphatic peptide chloromethyl ketones.

Conclusion

Evaluating the pharmacokinetics of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate requires a paradigm shift from standard small-molecule PK. The inherent logic of the molecule—its desire to aggressively alkylate nucleophiles—must be chemically neutralized the moment a biological sample is taken. By implementing strict acidic quenching protocols and rigorous LC-MS/MS phospholipid separation, researchers can generate trustworthy, self-validated pharmacokinetic data for highly reactive peptide electrophiles.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

An In-Depth Technical Guide to the Synthesis of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate Abstract This application note provides a detailed, step-by-step protocol for the synthesis of tert-Butyl ((...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, a chiral α-chloroketone derived from N-Boc-L-isoleucine. α-chloromethylketones are valuable intermediates in pharmaceutical development, particularly as precursors for potent enzyme inhibitors, including those targeting HIV protease.[1][2] The described methodology follows a well-established three-step Arndt-Eistert homologation pathway involving the activation of the parent amino acid, formation of a key diazoketone intermediate, and subsequent hydrochlorination.[1][3] This guide emphasizes the causality behind experimental choices, highlights critical safety considerations, especially concerning the use of diazomethane, and provides quantitative data to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction and Synthetic Strategy

The target molecule, tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, is a functionalized ketone where the α-carbon of the parent amino acid, L-isoleucine, has been converted into a chloromethyl ketone moiety. This functional group is a key pharmacophore that can act as an irreversible inhibitor by alkylating active site residues of enzymes like cysteine or serine proteases.[4]

The synthesis commences with commercially available N-Boc-L-isoleucine. The overall strategy is a three-step sequence that extends the carbon chain by one methylene unit while introducing the desired functionality. This process is known to preserve the stereochemical integrity of the starting amino acid.[1][3]

The general synthetic pathway is illustrated below:

G cluster_0 Synthesis Workflow A N-Boc-L-isoleucine (Starting Material) B Mixed Anhydride (Activated Intermediate) A->B  Step 1: Activation (EtOCOCl, NMM, THF, -15°C) C N-Boc-L-isoleucinyl diazoketone (Diazoketone Intermediate) B->C  Step 2: Diazoketone Formation (CH₂N₂, Et₂O, 0°C) D tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (Final Product) C->D  Step 3: Hydrochlorination (Anhydrous HCl, Et₂O, 0°C)

Caption: High-level workflow for the synthesis of the target α-chloroketone.

Underlying Reaction Mechanisms

A core principle of this synthesis is the sequential activation and functionalization of the carboxylic acid group.

  • Step 1: Mixed Anhydride Formation: N-Boc-L-isoleucine is first deprotonated by a non-nucleophilic base, N-methylmorpholine (NMM). The resulting carboxylate anion then attacks ethyl chloroformate. This creates a mixed carbonic-carboxylic anhydride, a highly reactive species that is susceptible to nucleophilic attack and serves as an excellent leaving group precursor. This activation step is critical for the subsequent reaction with the weakly nucleophilic diazomethane.

  • Step 2: Diazoketone Formation: Diazomethane attacks the carbonyl carbon of the activated mixed anhydride. The tetrahedral intermediate collapses, displacing the mixed carbonate leaving group and forming the α-diazoketone. An excess of diazomethane is typically used; the second equivalent acts as a base to neutralize the HCl formed in the subsequent step, preventing the formation of byproducts.[5][6]

  • Step 3: Hydrochlorination: The α-diazoketone is protonated by anhydrous hydrogen chloride (HCl). The resulting diazonium species is an outstanding leaving group (N₂ gas). A chloride ion then attacks the carbon via an SN2 mechanism, displacing the nitrogen gas and yielding the final α-chloroketone product.[3][7]

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier (Example)
N-Boc-L-isoleucine≥99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
N-Methylmorpholine (NMM)≥99%, redistilledSigma-Aldrich
Ethyl chloroformate≥97%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Diazomethane (CH₂N₂)Ethereal solution, ~0.5 MGenerated in situ
Hydrogen Chloride (HCl)Anhydrous gas or solution in Et₂OSigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Magnetic stirrer with cooling bath-VWR
Standard glassware (dried)-Pyrex

3.2. Step-by-Step Synthesis

Crucial Safety Note: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[1][2] It should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield. Use specialized, fire-polished glassware without ground glass joints to avoid friction that could trigger detonation. Modern, safer approaches utilize in-flow generation of diazomethane to avoid its accumulation and handling.[1][2]

Step 1: Activation via Mixed Anhydride Formation

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet. Ensure all glassware is oven-dried and assembled under an argon atmosphere.

  • Dissolve N-Boc-L-isoleucine (e.g., 10.0 g, 43.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the solution to -15 °C using an acetone/dry ice bath. Rationale: Low temperature is crucial to prevent side reactions and decomposition of the mixed anhydride.

  • Add N-methylmorpholine (NMM) (4.76 mL, 43.2 mmol, 1.0 eq) dropwise while maintaining the internal temperature at -15 °C.

  • After stirring for 10 minutes, add ethyl chloroformate (4.13 mL, 43.2 mmol, 1.0 eq) dropwise over 15 minutes. Ensure the temperature does not rise above -10 °C.

  • Stir the resulting white suspension at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.

Step 2: Formation of the Diazoketone Intermediate

  • While the mixed anhydride is forming, prepare or procure a cold (0 °C) ethereal solution of diazomethane (~86.4 mmol, 2.0 eq).

  • Filter the cold mixed anhydride suspension through a pre-cooled, fritted glass funnel to remove the N-methylmorpholine hydrochloride salt precipitate. Wash the precipitate with a small amount of cold, anhydrous THF.

  • Transfer the filtrate to a dropping funnel. Add the filtrate dropwise over 30-45 minutes to the stirred, cold (0 °C) ethereal solution of diazomethane. Rationale: Slow addition to an excess of diazomethane is critical to control the reaction rate and prevent the Wolff rearrangement byproduct.[6]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The persistence of a yellow color indicates an excess of diazomethane.

  • Carefully quench any remaining diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

Step 3: Hydrochlorination to the α-Chloroketone

  • Cool the diazoketone solution back down to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in anhydrous diethyl ether dropwise. Monitor the reaction by TLC until the starting diazoketone is fully consumed. Vigorous nitrogen evolution will be observed. Rationale: Anhydrous conditions are essential to prevent hydrolysis of the product.

  • Once the reaction is complete, purge the solution with a stream of argon or nitrogen for 15 minutes to remove excess HCl and the N₂ gas byproduct.

  • Transfer the solution to a separatory funnel and wash sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine. Rationale: The washes remove any remaining acid and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a bath temperature below 30 °C.

The crude product is typically an oil or a low-melting solid, which can be purified further by flash column chromatography on silica gel if necessary.

Quantitative Data and Characterization

CompoundFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount Used
N-Boc-L-isoleucineC₁₁H₂₁NO₄231.2943.21.010.0 g
N-MethylmorpholineC₅H₁₁NO101.1543.21.04.76 mL
Ethyl chloroformateC₃H₅ClO₂108.5243.21.04.13 mL
DiazomethaneCH₂N₂42.04~86.4~2.0~0.5 M solution
Hydrogen ChlorideHCl36.46Excess-As needed
Product C₁₂H₂₂ClNO₃ 279.76 - - ~10-11 g (80-90% yield)

Expected Characterization Data:

  • ¹H NMR: Will show characteristic peaks for the Boc group (~1.4 ppm), the chloromethyl protons (a singlet or AB quartet around 4.2-4.5 ppm), and the protons of the isoleucine backbone.

  • ¹³C NMR: Will show a carbonyl peak for the ketone (~200-205 ppm) and a peak for the chloromethyl carbon (~46 ppm).

  • Mass Spectrometry (ESI+): Will show a peak corresponding to [M+Na]⁺.

  • Optical Rotation: Should confirm the retention of stereochemistry.

Conclusion

The synthesis of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate from N-Boc-L-isoleucine is a reliable and high-yielding process when executed with care. The three-step sequence of acid activation, diazoketone formation, and hydrochlorination is a classic and effective method for producing chiral α-chloroketones.[3] Adherence to low-temperature conditions and strict safety protocols for handling diazomethane are paramount for the successful and safe execution of this synthesis, providing access to a valuable building block for drug discovery and development.[8]

References

  • Kaminski, Z. J., & Kolesinska, B. (2006). α-Aminoalkyl-α'-Halomethylketones: Preparation and Application to Pharmaceutically Interesting Compounds. Chemical Reviews, 106(9), 3558-3619. [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Witte, J. M., et al. (2019). Design and Optimization of a Continuous Stirred Tank Reactor Cascade for Membrane-Based Diazomethane Production: Synthesis of α-Chloroketones. Organic Process Research & Development, 23(7), 1359-1368. [Link]

  • Ok, D., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Tetrahedron Letters, 45(10), 2155-2158. [Link]

  • De Kimpe, N., et al. (1998). Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives. Part 2. Chloromethylation of N-Imine-Protected Amino Acid Esters. Tetrahedron, 54(15), 3701-3714. [Link]

  • Okada, Y., et al. (1983). Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). Chemical and Pharmaceutical Bulletin, 31(9), 3097-3107. [Link]

  • Kettner, C., & Shaw, E. (1981). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Methods in Enzymology, 80, 826-842. [Link]

  • Chemistry Stack Exchange. (2020). Reaction of acyl chlorides with diazomethane and silver(I) oxide. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 86, 182. [Link]

  • Ashenhurst, J. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Representative examples of a peptidyl chloromethyl ketone. [Link]

  • Wikipedia. (n.d.). Nierenstein reaction. [Link]

  • Ueda, K., et al. (2000). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses, (1), 4-5. [Link]

  • LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

  • Basu, K. (n.d.). Organic Chemistry-4. Presidency College, Kolkata. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Supporting Information for an unspecified article. [Link]

  • Doron Scientific. (2023). tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. [Link]

  • Pelton, J. T., et al. (1980). Synthesis and biological activity of chloromethyl ketones of leucine enkephalin. Biochemical and Biophysical Research Communications, 97(4), 1391-8. [Link]

  • Sakakibara, S., et al. (1971). US Patent 3,609,164A: Process for preparing t-butoxycarbonyl compounds.
  • Sharma, P., & Tailor, S. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

Sources

Application

how to dissolve tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate for cell culture

Application Note: Solubilization and Cell Culture Protocols for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (Boc-Ile-CMK) Executive Summary & Mechanistic Rationale tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Cell Culture Protocols for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (Boc-Ile-CMK)

Executive Summary & Mechanistic Rationale

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, commonly designated as Boc-Ile-CMK or Boc-Ile-CH₂Cl , is a highly reactive, lipophilic chloromethyl ketone (CMK) derivative of the amino acid isoleucine[1]. In biochemical and cellular assays, CMKs function as potent, irreversible inhibitors of serine and cysteine proteases. The mechanism of action relies on the isoleucine side chain and the Boc-protecting group serving as a recognition motif that docks into the protease's S-subsites. This positions the electrophilic α-chloro ketone warhead for nucleophilic attack by the active site histidine or cysteine, resulting in covalent alkylation and permanent enzyme inactivation[2],[3].

However, the precise chemical reactivity that makes CMKs effective inhibitors also makes them highly susceptible to aqueous hydrolysis. In aqueous solutions—especially at physiological pH (pH > 7.0)—the carbon-chlorine bond rapidly hydrolyzes, rendering the compound completely inactive[4]. Therefore, successful application in cell culture requires strict adherence to anhydrous stock preparation and a "dilute-and-treat" workflow to preserve the integrity of the warhead before it reaches the intracellular target.

Physicochemical Profiling

Understanding the physical properties of Boc-Ile-CMK is essential for calculating molarity and anticipating its behavior in polar versus non-polar environments. Because it lacks ionizable groups and possesses a bulky aliphatic side chain, it is highly hydrophobic.

Table 1: Physicochemical Properties of Boc-Ile-CMK

Property Specification
IUPAC Name tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate[5]
Common Synonyms Boc-Ile-CMK, Boc-Ile-CH₂Cl[6]
CAS Number 161805-78-3[1]
Molecular Weight 263.76 g/mol [7]
Chemical Formula C₁₂H₂₂ClNO₃[5]
Solubility Profile Soluble in DMSO, DMF, and Ethanol; Insoluble in water

| Target Class | Serine and Cysteine Proteases[2] |

Reagent Preparation: Anhydrous Stock Solutions

Because Boc-Ile-CMK is prone to rapid degradation in aqueous buffers, it must be reconstituted in a high-purity, aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for cell culture applications.

Causality Check: Why anhydrous DMSO? Trace moisture in standard laboratory DMSO can initiate premature hydrolysis of the chloromethyl ketone group during -20°C storage. Using sealed, anhydrous DMSO (≤0.005% water) ensures the half-life of the stock solution is extended from days to several months.

Table 2: Reconstitution Matrix (MW = 263.76 g/mol )

Desired Concentration Volume of DMSO to add per 1 mg Volume of DMSO to add per 5 mg
10 mM 379.1 µL 1.895 mL
50 mM 75.8 µL 379.1 µL

| 100 mM | 37.9 µL | 189.5 µL |

Protocol 1: Preparation of a 50 mM Stock Solution

  • Thermal Equilibration : Remove the lyophilized Boc-Ile-CMK vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial introduces atmospheric condensation, immediately compromising the moisture-sensitive warhead.

  • Solvent Addition : Under a sterile biosafety cabinet, add the calculated volume of anhydrous DMSO (e.g., 75.8 µL per 1 mg of compound) directly to the vial.

  • Dissolution : Vortex gently for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 1-2 minutes. Do not apply heat.

  • Aliquot & Storage : Divide the stock into 10–20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes. Store immediately at -80°C (preferred) or -20°C. Rationale: Repeated freeze-thaw cycles introduce moisture and rapidly degrade the compound.

Cell Culture Application & Workflow

When applying Boc-Ile-CMK to live cells, researchers must balance effective target inhibition with the inherent cytotoxicity of electrophilic warheads[8] and DMSO solvent toxicity.

Protocol 2: Cell Treatment (The "Dilute-and-Treat" Method)

  • Media Preparation : Pre-warm the target cell culture media to 37°C. Note on Serum: Serum proteins (e.g., in 10% FBS) contain abundant free thiols and amines that can act as off-target nucleophiles, sequestering the CMK inhibitor. If poor inhibition is observed, perform the initial 1-2 hour incubation in serum-free or low-serum (1% FBS) media.

  • Thawing : Thaw a single-use aliquot of the 50 mM stock at room temperature just prior to use.

  • Intermediate Dilution (Recommended) : To avoid localized precipitation when the hydrophobic compound hits the aqueous media, perform a 1:10 intermediate dilution in pure DMSO (yielding a 5 mM working stock).

  • Final Addition : Add the compound to the pre-warmed media to achieve the desired final concentration (typically 10 µM to 100 µM). Crucial : Ensure the final DMSO concentration in the culture well does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Immediate Application : Mix the media rapidly by inversion and apply to the cells immediately. Rationale: The half-life of CMKs at pH 7.4 can be as short as minutes to a few hours[4]. Pre-incubating the compound in media before adding it to cells will result in a complete loss of activity.

Mechanism of Action & Workflow Visualization

Workflow cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Cell Culture Application cluster_2 Phase 3: Target Engagement N1 Boc-Ile-CMK Lyophilized Powder (Hydrophobic & Moisture-Sensitive) N2 Reconstitution in Anhydrous DMSO (Prevents Aqueous Hydrolysis) N1->N2 Add solvent under sterile conditions N3 Dilution into Aqueous Media (t½ drops rapidly at pH > 7.0) N2->N3 ≤ 0.1% Final DMSO Dilute immediately N4 Cellular Uptake (Lipophilic Boc & Ile groups aid entry) N3->N4 Rapid incubation N5 Protease Active Site (Serine/Cysteine) N4->N5 Target recognition (Ile side chain) N6 Irreversible Covalent Alkylation (Loss of HCl) N5->N6 Nucleophilic attack on chloromethyl ketone

Figure 1: Workflow and mechanism for Boc-Ile-CMK, from anhydrous storage to covalent target engagement.

Quality Control & Troubleshooting

A self-validating experimental design must include appropriate controls to distinguish between true protease inhibition, compound degradation, and solvent toxicity. Always include a Vehicle Control (DMSO only, matched to the highest concentration used) and, if possible, a Negative Control (Boc-Ile-CMK that has been intentionally boiled in pH 8.0 buffer for 2 hours to fully hydrolyze the warhead prior to application).

Table 3: Troubleshooting Matrix

Observed Issue Primary Cause (Causality) Corrective Action
Compound precipitates upon addition to media Localized high concentration of hydrophobic compound exceeding the solubility limit. Pre-dilute in warm media dropwise while swirling, or maintain final concentration below 100 µM.
Loss of inhibitory activity over time Hydrolysis of the chloromethyl ketone group due to moisture in the DMSO stock or prolonged aqueous incubation. Use strictly anhydrous DMSO, store in single-use aliquots, and add to cells immediately after dilution.
High cellular toxicity / Cell death DMSO concentration >0.5% (v/v) or off-target alkylation by the electrophilic warhead[8]. Ensure proper stock concentration to minimize DMSO volume. Titrate the compound down to the minimum effective dose.

| No inhibition in standard media | High serum content (FBS) is sequestering the compound via free thiols/amines. | Perform the initial 1-2 hour treatment in serum-free or 1% FBS media before restoring full serum. |

References

  • National Institutes of Health (PMC). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Available at:[Link]

  • ACS Publications (Biochemistry). N-Tosyl-l-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Available at:[Link]

  • ResearchGate. Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Available at:[Link]

Sources

Method

Advanced NMR Spectroscopic Analysis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

1. Executive Summary & Chemical Context tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, structurally known as Boc-L-isoleucyl chloromethyl ketone (Boc-Ile-CH2Cl), is a highly specialized synthetic intermediate a...

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Context tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, structurally known as Boc-L-isoleucyl chloromethyl ketone (Boc-Ile-CH2Cl), is a highly specialized synthetic intermediate and an electrophilic pharmacophore. Chloromethyl ketones derived from amino acids are widely utilized as potent, irreversible inhibitors of serine and cysteine proteases, functioning by covalently alkylating the active site histidine or cysteine residues[1]. The synthesis of these compounds frequently involves the homologation of a Boc-protected amino acid via a diazomethyl ketone intermediate, followed by treatment with anhydrous HCl to yield the alpha-chloro ketone[2].

Because the biological efficacy and binding affinity of these inhibitors are strictly dictated by their structural integrity and stereochemistry—as evidenced by X-ray crystallographic studies of protease-inhibitor complexes[3]—rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR analysis of Boc-Ile-CH2Cl, detailing the causality behind solvent selection, acquisition parameters, and the mechanistic interpretation of complex spin systems.

2. Experimental Methodology: A Self-Validating Protocol

2.1 Rationale for Solvent and Internal Standards The selection of the NMR solvent is the first critical decision in peptide-derivative analysis. Deuterated chloroform (CDCl3) is mandated for this workflow.

  • Causality : Unlike protic solvents (e.g., D2O, CD3OD), CDCl3 does not undergo deuterium exchange with the carbamate NH proton. Preserving the NH signal is essential for observing the 3J scalar coupling between the NH and the alpha proton (C3-H), which is required to confirm the integrity of the carbamate linkage.

  • Self-Validation System : Tetramethylsilane (TMS) at 0.03% v/v is included as an internal chemical shift reference (0.00 ppm). Furthermore, the massive 9-proton singlet of the tert-butyl (Boc) group serves as an internal quantitative standard. By calibrating this integral to exactly 9.00, the analyst creates a self-validating system: any deviation in the integration of the core hexyl chain protons immediately flags degradation (e.g., spontaneous hydrolysis of the labile chloromethyl ketone) or synthetic impurities.

2.2 Step-by-Step Acquisition Protocol

  • Sample Preparation : Accurately weigh 15–20 mg of the Boc-Ile-CH2Cl analyte. Dissolve completely in 0.6 mL of CDCl3 (99.8% D, containing 0.03% TMS). Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition : Acquire spectra at 298 K on a 400 MHz or 600 MHz spectrometer. Use a standard single-pulse sequence (zg30) with 16 to 32 transients. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, guaranteeing accurate integration.

  • 13C NMR Acquisition : Acquire at 100 MHz or 150 MHz using a proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling. Collect a minimum of 1024 transients with a D1 of 2.0 seconds.

  • 2D NMR Acquisition (COSY & HSQC) : To resolve the overlapping aliphatic multiplets of the isoleucine side chain, acquire a gradient-selected COSY (gCOSY) and a multiplicity-edited HSQC (gHSQC). The HSQC will definitively differentiate the CH2 and CH3 groups of the sec-butyl moiety based on phase (CH/CH3 positive, CH2 negative).

3. Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C, 298 K) Prep->Acq1D Acq2D 2D NMR Acquisition (gCOSY, gHSQC) Acq1D->Acq2D If signal overlap exists Process Spectral Processing (FT, Phase/Baseline Corr.) Acq1D->Process Acq2D->Process Assign Signal Assignment (Multiplet & Spin System Analysis) Process->Assign Validate Structural Validation (Boc-Ile-CH2Cl Integrity Confirmed) Assign->Validate

Workflow for the NMR spectroscopic analysis and structural validation of Boc-Ile-CH2Cl.

4. Data Presentation and Mechanistic Spectral Interpretation

The structural assignment of Boc-Ile-CH2Cl requires understanding the stereochemical environment of the molecule. The presence of chiral centers at C3 and C4 profoundly impacts the magnetic environment of adjacent protons.

4.1 1H NMR Spectral Data

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Mechanistic Assignment
NH 5.05d (broad)1H~8.5Carbamate NH. Broadened by 14 N quadrupolar relaxation.
C3-H (α) 4.55dd1H~8.5, 4.5Alpha proton. Coupled to NH and C4-H.
C1-H2 4.35, 4.25AB q2H~16.0Diastereotopic CH2Cl protons.
C4-H (β) 1.95m1H-Beta proton of the isoleucine side chain.
C5-H2 (γ) 1.50, 1.15m2H-Diastereotopic gamma CH2 protons.
Boc-CH3 1.42s9H-tert-Butyl methyls (Internal integration standard).
C4-CH3 (β) 0.98d3H~6.8Beta methyl group.
C6-H3 (δ) 0.92t3H~7.4Delta methyl group.

Mechanistic Insight: The Diastereotopic Chloromethyl Group The most diagnostic feature of the chloromethyl ketone moiety is the C1-H2 signal. Because the molecule contains adjacent stereocenters (C3 and C4), the entire molecular environment is chiral. Consequently, the two protons of the -CH2Cl group are diastereotopic—they are not magnetically equivalent and cannot be interconverted by any symmetry operation. They couple to each other, resulting in a distinct AB quartet (or two doublets) centered around 4.30 ppm with a large geminal coupling constant ( 2J≈16 Hz). Observing this AB system is definitive proof that the chloromethyl ketone is intact and attached to a chiral amino acid core.

4.2 13C NMR Spectral Data

PositionChemical Shift (ppm)Assignment Justification
C2 202.5Ketone Carbonyl. Highly deshielded due to the adjacent electronegative -CH2Cl and alpha-carbon.
Boc-C=O 155.8Carbamate Carbonyl. Characteristic shift for Boc protecting groups.
Boc-Cq 80.2tert-Butyl Quaternary Carbon. Deshielded by the adjacent oxygen.
C3 (α) 63.5Alpha Carbon. Shifted downfield by the adjacent nitrogen and ketone.
C1 47.8Chloromethyl Carbon. Diagnostic shift for an alpha-chloro ketone.
C4 (β) 36.5Beta Carbon (CH).
Boc-CH3 28.3tert-Butyl Methyls (3x CH3).
C5 (γ) 24.1Gamma Carbon (CH2).
C4-CH3 15.5Beta Methyl (CH3).
C6 (δ) 11.2Delta Methyl (CH3).

Mechanistic Insight: Carbonyl Differentiation The 13C spectrum provides a clear, self-validating check of the functional groups. The ketone carbonyl (C2) appears past 200 ppm, clearly distinguished from the carbamate carbonyl at ~155 ppm. The C1 carbon at ~47.8 ppm is highly characteristic of a chloromethyl group; a shift significantly upfield or downfield would indicate spontaneous displacement of the chloride (e.g., hydrolysis to a hydroxymethyl ketone), allowing the analyst to immediately assess sample degradation.

5. Conclusion The rigorous NMR analysis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate relies on understanding the interplay between its stereocenters and functional groups. By utilizing the Boc group as an internal quantitative standard and leveraging the diastereotopic nature of the chloromethyl protons as a qualitative marker, researchers can establish a self-validating analytical workflow. This ensures the structural integrity of the compound before it is deployed in complex peptide synthesis or biological assays.

References

  • Title : A 13C-n.m.r. investigation of the ionizations within an inhibitor--alpha-chymotrypsin complex. Evidence that both alpha-chymotrypsin and trypsin stabilize a hemiketal oxyanion by similar mechanisms. Source : NIH / Biochemistry URL :

  • Title : Total Synthesis and Stereochemical Revision of (+)-Aeruginosin 298-A Source : ACS Publications / Organic Letters URL :

  • Title : 15 Reactive Peptides Source : Thieme Connect URL :

Sources

Application

The Art of Irreversible Inhibition: A Technical Guide to tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate as a Covalent Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed application note and protocol guide for the use of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, a peptidyl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application note and protocol guide for the use of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, a peptidyl chloromethyl ketone, as a covalent protease inhibitor. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the scientific principles governing its application. We will delve into the mechanistic underpinnings of this inhibitor class, provide robust protocols for its characterization, and offer insights into its potential applications in research and drug discovery.

Introduction: The Power of Covalent Inhibition

Covalent inhibitors represent a powerful class of enzyme modulators that form a stable, covalent bond with their target, leading to irreversible inactivation.[1][2] This mode of action can offer advantages in terms of potency and duration of action compared to their non-covalent counterparts. The inhibitor, tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, belongs to the family of chloromethyl ketone (CMK) peptide inhibitors. These are designed to mimic a portion of a protease's natural substrate, guiding the inhibitor to the enzyme's active site.[1]

The specificity of such inhibitors is determined by the peptide-like backbone, while the chloromethyl ketone "warhead" provides the reactive moiety for covalent bond formation. The tert-Butyl carbamate (Boc) group is a common protecting group used during the synthesis of such peptide-based molecules.

Deciphering the Mechanism: An Irreversible Alkylation

The inhibitory action of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is predicated on a two-step mechanism, a hallmark of affinity labels.[3]

Step 1: Non-covalent Binding (The Recognition Phase)

Initially, the inhibitor reversibly binds to the active site of the target protease. This binding is guided by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor's peptidic structure and the substrate-binding pockets of the enzyme. The "4-methyl-hexane" moiety likely mimics a hydrophobic amino acid residue, suggesting a potential affinity for proteases that recognize substrates with isoleucine, leucine, or valine at specific positions.

Step 2: Covalent Bond Formation (The Inactivation Phase)

Once positioned within the active site, the electrophilic chloromethyl ketone "warhead" is susceptible to nucleophilic attack by a reactive residue in the enzyme's catalytic center. For cysteine proteases, this is the thiol group of the active site cysteine.[2] The reaction proceeds via an SN2 mechanism, where the cysteine thiolate attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable thioether bond. This covalent modification of the catalytic cysteine residue results in the irreversible inactivation of the enzyme.[1]

Identifying the Target: A Guided Approach

While the precise protease target of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is not definitively established in publicly available literature, its structure strongly suggests it targets cysteine proteases with a preference for hydrophobic residues. Prime candidates include members of the calpain , caspase , and cathepsin families.[4][5][6]

Candidate Protease Families:
  • Calpains: These calcium-dependent cysteine proteases play crucial roles in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and ischemic injury.[4][7] Many calpain inhibitors feature hydrophobic moieties that interact with the S2 subsite of the enzyme.[1]

  • Caspases: As key mediators of apoptosis, caspases are critical targets in cancer and inflammatory disease research.[5] Specific caspases have defined substrate specificities that can be targeted by peptide-based inhibitors.

  • Cathepsins: This family of lysosomal proteases is involved in protein turnover, antigen presentation, and various pathologies.[6] Several cathepsins are cysteine proteases with well-characterized substrate preferences.

The following sections provide generalized protocols to screen for the inhibitory activity of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate against these candidate protease families.

Experimental Protocols: From Screening to Kinetic Characterization

General Materials and Reagents
  • tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Purified recombinant human proteases (e.g., Calpain-1, Caspase-3, Cathepsin B, Cathepsin L)

  • Fluorogenic or chromogenic protease-specific substrates (e.g., Suc-LLVY-AMC for calpain, Ac-DEVD-AMC for caspase-3, Z-FR-AMC for cathepsins)

  • Assay buffers specific to each protease family

  • 96-well microplates (black plates for fluorescence-based assays)

  • Microplate reader with fluorescence or absorbance detection capabilities

Preparation of Inhibitor Stock Solution
  • Prepare a high-concentration stock solution of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (e.g., 10 mM) in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 1: Initial Inhibitory Screening Assay

This protocol is designed to rapidly assess whether the compound inhibits the activity of a candidate protease.

Workflow for Initial Inhibitory Screening

A Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) B Add Assay Buffer to 96-well plate A->B C Add Inhibitor (or DMSO control) B->C D Add Enzyme and pre-incubate C->D E Initiate Reaction with Substrate D->E F Measure Signal (Fluorescence/Absorbance) over time E->F G Analyze Data (Compare slopes of inhibited vs. control) F->G

Caption: Workflow for the initial screening of protease inhibition.

Step-by-Step Procedure:

  • Prepare a working solution of the protease in its specific assay buffer at a concentration that will yield a linear reaction rate over the desired time course.

  • Prepare serial dilutions of the inhibitor in the assay buffer from the stock solution. A typical starting range for screening is from 100 µM down to 1 nM. Also, prepare a DMSO-only control.

  • To the wells of a 96-well plate, add:

    • Assay Buffer

    • Inhibitor dilution or DMSO control

    • Protease working solution

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the covalent modification to occur.

  • Initiate the reaction by adding the fluorogenic or chromogenic substrate.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the reaction rates (slope of the linear portion of the progress curve) for the control and inhibitor-treated wells.

  • Determine the percentage of inhibition for each inhibitor concentration.

Protocol 2: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Workflow for IC50 Determination

cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Perform Inhibition Assay with a range of inhibitor concentrations B Calculate % Inhibition for each concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Fit data to a sigmoidal dose-response curve C->D E Determine IC50 value D->E

Caption: Workflow for determining the IC50 value of the inhibitor.

Step-by-Step Procedure:

  • Follow the procedure for the initial screening assay, using a wider range of inhibitor concentrations (typically 8-12 concentrations) spanning from no inhibition to complete inhibition.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Protocol 3: Assessing Covalent Mechanism using Mass Spectrometry

Mass spectrometry can be used to confirm the covalent modification of the target protease.

Workflow for Mass Spectrometry Analysis

A Incubate Protease with Inhibitor B Remove Excess Inhibitor (e.g., dialysis, size-exclusion chromatography) A->B D Digest Protein (e.g., with trypsin) A->D C Analyze Intact Protein by Mass Spectrometry B->C E Analyze Peptides by LC-MS/MS D->E F Identify Modified Peptide and site of modification E->F

Caption: Workflow to confirm covalent modification via mass spectrometry.

Step-by-Step Procedure:

  • Incubate the target protease with a molar excess of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate for a sufficient time to ensure complete reaction.

  • Remove the unreacted inhibitor using a desalting column or dialysis.

  • Analyze the intact protein using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the covalent adduction of the inhibitor.

  • For more detailed analysis, digest the modified protein with a sequence-specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptide fragment that contains the covalent modification and pinpoint the exact residue (e.g., the active site cysteine) that has been modified.

Cell-Based Assays: Evaluating Efficacy in a Biological Context

To assess the activity of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate in a cellular environment, various cell-based assays can be employed, depending on the biological process mediated by the target protease.

Protocol 4: Inhibition of Apoptosis (for Caspase Inhibitors)

If the inhibitor targets an apoptotic caspase like caspase-3, its ability to prevent programmed cell death can be measured.

Workflow for Apoptosis Inhibition Assay

A Culture Cells B Pre-treat with Inhibitor (or DMSO control) A->B C Induce Apoptosis (e.g., with staurosporine) B->C D Incubate C->D E Measure Apoptosis (e.g., Caspase-Glo, Annexin V staining) D->E F Analyze and Compare Inhibitor vs. Control E->F

Caption: Workflow for assessing the inhibition of apoptosis.

Step-by-Step Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α).

  • Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).

  • Measure apoptosis using a commercially available kit, such as a luminescent caspase activity assay (e.g., Caspase-Glo® 3/7) or by flow cytometry after staining with Annexin V and a viability dye.

  • Compare the levels of apoptosis in inhibitor-treated cells to the vehicle control.

Protocol 5: Cytotoxicity Assay

It is crucial to determine if the inhibitor itself is toxic to cells, independent of its protease-inhibiting activity.

Step-by-Step Procedure:

  • Plate cells in a 96-well plate.

  • Treat the cells with a range of inhibitor concentrations for a relevant time period (e.g., 24-72 hours).

  • Assess cell viability using a standard method, such as an MTT or a CellTiter-Glo® assay.

  • Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).

Synthesis Outline: Understanding the Molecule's Origin

The synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate likely involves a multi-step process common in peptide chemistry. A plausible synthetic route would involve the coupling of a Boc-protected amino acid (or a custom-synthesized analogue with the 4-methyl-hexane side chain) with a chloromethylketone warhead.

Conclusion and Future Directions

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a promising tool for the study of cysteine proteases. Its chloromethyl ketone warhead provides a mechanism for irreversible inhibition, making it a potent modulator of enzyme activity. While its specific target remains to be fully elucidated, the protocols outlined in this guide provide a clear path for its characterization and application in identifying its biological targets and exploring its therapeutic potential. Future studies should focus on comprehensive screening against a panel of proteases to definitively identify its primary target(s) and subsequent validation in relevant cellular and in vivo models.

References

  • Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1988). Inactivation of calpain I and calpain II by specificity-oriented tripeptidyl chloromethyl ketones. Journal of Biochemistry, 103(1), 1-5.
  • Schrantz, N., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 451(3), 281-285.
  • Mocanu, M. M., & Yellon, D. M. (2000). Ac-DEVD-CMK, a caspase-3 inhibitor, limits myocardial infarct size. British Journal of Pharmacology, 130(2), 197-200.
  • Powers, J. C. (1977). Halomethyl ketones as inhibitors of proteolytic enzymes. Methods in Enzymology, 46, 197-208.
  • Wikipedia. (2023, December 1). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Loidl, G., Groll, M., & Musiol, H. J. (1999). A common strategy for the design of inhibitors of the papain-like cysteine proteases.
  • Turk, V., Turk, B., & Guncar, G. (2001). Lysosomal cysteine proteases: facts and opportunities. The EMBO Journal, 20(17), 4629-4633.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological Reviews, 83(3), 731-801.
  • Thoreauchem. (n.d.). tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate-161805-78-3. Retrieved from [Link]

  • Doron Scientific. (n.d.). tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Retrieved from [Link]

  • ChemBK. (n.d.). Z-L-ABU-CONH(CH2)3-MORPHOLINE. Retrieved from [Link]

  • Thompson, S. N., et al. (2010). A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model. Journal of Neurotrauma, 27(12), 2233-2243.
  • Huang, Y., & Wang, K. K. (2001). The calpain family and human disease. Trends in Molecular Medicine, 7(8), 355-362.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

  • bioRxiv. (2021). Discovery of a Novel Inhibitor of Coronavirus 3CL Protease for the Potential Treatment of COVID-19. Retrieved from [Link]

  • eScholarship.org. (n.d.). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease. Retrieved from [Link]

  • ACS Publications. (2024). Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors. Retrieved from [Link]

  • PNAS. (1998). Design of potent and selective human cathepsin K inhibitors that span the active site. Retrieved from [Link]

  • Journal of Neuroscience. (2000). Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. Retrieved from [Link]

  • ACS Publications. (2025). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. Retrieved from [Link]

  • PNAS. (2005). Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. Retrieved from [Link]

  • PMC. (2011). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Retrieved from [Link]

  • PMC. (2012). Natural Products as Cathepsin Inhibitors. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Biological Activity of a Series of Potent Fluoromethyl Ketone Inhibitors of Recombinant Human Calpain I. Retrieved from [Link]

  • PubMed. (1987). Inactivation of calpain by peptidyl fluoromethyl ketones. Retrieved from [Link]

  • PubMed. (1985). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C. Retrieved from [Link]

  • PMC. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • PMC. (2021). Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield or purity issues during the synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield or purity issues during the synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS: 1564604-66-5).

Commonly known as Boc-Ile-CMK (Boc-protected L-Isoleucine chloromethyl ketone), this molecule is a critical electrophilic building block used in the development of covalent protease inhibitors. Its synthesis relies on a delicate three-step Arndt-Eistert-type homologation. Because the intermediates are highly reactive and the protecting group is acid-labile, standard batch protocols often result in poor yields. This guide breaks down the causality behind these failures and provides a self-validating, optimized methodology.

Synthetic Workflow & Critical Intervention Points

SynthesisWorkflow A Boc-Ile-OH (Starting Material) B Mixed Anhydride Intermediate A->B Isobutyl Chloroformate NMM, THF, -15°C C Boc-Ile-Diazoketone Intermediate B->C Anhydrous CH2N2 Ether, 0°C T1 Risk: Hydrolysis if wet. Keep <-10°C to avoid epimerization. B->T1 D Boc-Ile-CMK (Target Product) C->D Anhydrous HCl (1.05 eq) Ether, -15°C T2 Risk: Side reactions. Ensure CH2N2 is strictly anhydrous. C->T2 T3 Risk: Boc deprotection. Do NOT use excess HCl. Monitor via IR (2100 cm⁻¹). D->T3

Figure 1: Three-step synthesis workflow for Boc-Ile-CMK highlighting critical troubleshooting nodes.

Troubleshooting FAQs

Q1: I am recovering significant amounts of unreacted Boc-Ile-OH and seeing low yields of the diazoketone. What is failing in the activation step? Causality: The formation of the mixed anhydride using isobutyl chloroformate (IBCF) is exquisitely sensitive to moisture and thermal degradation. Trace water in your solvent will rapidly hydrolyze the highly electrophilic mixed anhydride back to the starting carboxylic acid. Furthermore, if the reaction temperature exceeds -10 °C, the mixed anhydride can undergo disproportionation. Solution: Ensure your THF is freshly drawn from a solvent purification system. Maintain the internal reaction temperature strictly between -15 °C and -10 °C during the addition of IBCF.

Q2: I am observing epimerization at the C3 chiral center (the alpha-carbon of the isoleucine backbone). How do I preserve stereochemical integrity? Causality: Epimerization typically occurs during mixed anhydride formation if a strong, unhindered base is used, or if the base is present in excess at elevated temperatures. The base abstracts the alpha-proton, forming an enolate that reprotonates non-stereospecifically. Solution: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM). NMM is a weaker, more sterically hindered base that effectively neutralizes the HCl generated during IBCF activation without causing significant alpha-deprotonation, as documented in[1].

Q3: The diazomethane addition is messy, yielding a complex mixture and low conversion. How can I improve this? Causality: Diazomethane ( CH2​N2​ ) generated from precursors like Diazald is often co-distilled with water. "Wet" diazomethane will immediately hydrolyze the mixed anhydride before the carbon-carbon bond-forming step can occur. Solution: The diazomethane stream must be rigorously dried (e.g., passed over KOH pellets). For optimal scalability and safety, utilizing a continuous-flow diazomethane generator with membrane separation provides a highly anhydrous organic stream of CH2​N2​ , driving conversion to >95% ([2]). Always use an excess of diazomethane (2.5 to 3.0 equivalents) to ensure complete consumption ([3]).

Q4: My final yield of the Boc-protected chloromethyl ketone is terrible, but TLC shows a highly polar, ninhydrin-positive baseline spot. What happened? Causality: You are inadvertently deprotecting the Boc group. The conversion of the α-diazoketone to the α-chloromethyl ketone (CMK) requires HCl. However, the tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. If you use a large excess of HCl (e.g., 4M HCl in dioxane) or allow the reaction to proceed too long, the HCl will simultaneously convert the diazoketone to the CMK and cleave the Boc group, yielding the free amino-CMK hydrochloride ([4]). Solution: To retain the Boc group, you must use strictly controlled stoichiometry. Add exactly 1.05 equivalents of a standardized anhydrous HCl solution at -15 °C and quench immediately upon completion.

Quantitative Data: Standard vs. Optimized Parameters
ParameterStandard Batch ConditionsOptimized ProtocolImpact on Yield / Purity
Base for Activation Triethylamine (TEA)N-Methylmorpholine (NMM)Reduces epimerization from >5% to <1%[1].
Activation Temp. 0 °C-15 °C to -10 °CPrevents mixed anhydride decomposition; increases intermediate yield by ~15%.
CH2​N2​ Equivalents 1.5 eq (Wet)2.5 - 3.0 eq (Anhydrous/Flow)Prevents hydrolysis; drives conversion to >95%[2][3].
HCl Stoichiometry >2.0 eq (often aqueous)1.05 eq (Anhydrous in Ether)Prevents Boc deprotection; increases target CMK yield from <40% to >85%[4].
Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Mixed Anhydride Formation
  • Dissolve 10.0 mmol of Boc-L-Isoleucine in 30 mL of anhydrous THF under an argon atmosphere.

  • Add 10.5 mmol (1.05 eq) of anhydrous N-methylmorpholine (NMM) and cool the reaction mixture to -15 °C using a dry ice/ethylene glycol bath.

  • Dropwise, add 10.5 mmol (1.05 eq) of isobutyl chloroformate (IBCF) over 10 minutes. Critical: Maintain the internal temperature below -10 °C.

  • Stir for 20 minutes at -15 °C. Validation: A white precipitate of NMM·HCl will form, indicating successful activation.

Phase 2: Diazoketone Formation
  • Filter the NMM·HCl salt rapidly under an inert atmosphere, washing the filter cake with 10 mL of pre-cooled (-15 °C) anhydrous THF.

  • Transfer the filtrate to a flame-dried flask and cool to 0 °C.

  • Slowly introduce an anhydrous solution of diazomethane in diethyl ether (approx. 25-30 mmol, 2.5-3.0 eq). (Safety Note: Diazomethane is explosive and highly toxic; generate using specialized glassware or a continuous-flow membrane reactor).

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight to ensure complete nitrogen evolution.

  • Concentrate the mixture under reduced pressure (water bath <30 °C) to isolate the intermediate Boc-Ile-diazoketone.

Phase 3: Controlled Chloromethylation (Boc Retention)
  • Dissolve the crude diazoketone in 20 mL of anhydrous diethyl ether and cool to -15 °C.

  • Add a standardized solution of anhydrous HCl in diethyl ether (1.05 eq, ~10.5 mmol) dropwise over 15 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The reaction is complete when the strong diazo stretch at ~2100 cm⁻¹ completely disappears.

  • Once complete (typically 15-30 minutes), immediately quench the reaction by washing the organic layer with cold saturated aqueous NaHCO3​ . This neutralizes any residual acid and prevents Boc cleavage.

  • Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate.

References
  • α-Aminoalkyl-α'-Halomethylketones: Preparation and Application to Pharmaceutically Interesting Compounds. Chemical Reviews. URL:[Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

  • Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. ACS Organic Process Research & Development. URL:[Link]

  • Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

This guide provides a comprehensive overview of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this and similar compounds. The principles and practices detailed herein are grounded in extensive experience and adhere to international regulatory standards.

Introduction

1.1. The Analyte: tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a carbamate-containing organic molecule.[1][2][3][4][5] Carbamates are a class of compounds that are structurally derived from carbamic acid. While many are known for their use as insecticides, they are also pivotal intermediates in pharmaceutical synthesis.[6] The accurate quantification of such molecules is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This particular compound is available for research purposes, indicating its relevance in scientific investigation.[1]

1.2. The Analytical Challenge

The development of a robust analytical method is paramount for the accurate measurement of drug concentrations and their metabolites in biological matrices.[7] The physicochemical properties of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, particularly its polarity, present a challenge for traditional reversed-phase chromatography.[8][9] Therefore, a highly sensitive and selective method is required to overcome these analytical hurdles and ensure reliable data for regulatory submissions.[7]

1.3. Why LC-MS/MS? A Comparative Perspective

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies.[10] Its power lies in the combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[11]

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and specificity, allowing for quantification at low levels in complex matrices.[11]Higher initial instrument cost.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower instrument cost and simpler operation.Lower sensitivity and potential for interference from co-eluting compounds that absorb at the same wavelength.
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds.Carbamates are often thermally unstable and may degrade in a hot GC inlet, making this technique unsuitable.[6]

Given the need for high sensitivity and the potential for thermal lability, LC-MS/MS is the most appropriate choice for the reliable quantification of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate.

Method Development & Optimization

A successful LC-MS/MS method hinges on the careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

2.1. Liquid Chromatography (LC) Parameters

Due to the polar nature of the analyte, a standard C18 reversed-phase column may not provide adequate retention.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are often better suited for polar compounds.[12]

  • Column Selection: An Ascentis® Si HILIC column (15 cm x 2.1 mm, 3 µm) is chosen to enhance the retention of the polar analyte.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (A) and 0.1% formic acid in water (B) provides optimal peak shape and separation. The high organic content of the mobile phase in HILIC also enhances MS sensitivity.

  • Flow Rate: A flow rate of 0.4 mL/min is maintained for efficient separation.

2.2. Mass Spectrometry (MS/MS) Parameters

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for producing ions from macromolecules and polar molecules with minimal fragmentation.[13][14][15]

  • Ionization Source: ESI in positive ion mode is selected, as the carbamate moiety can be readily protonated.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[11] The precursor ion (Q1) and a stable product ion (Q3) are selected after direct infusion of the analyte. A suitable deuterated internal standard (IS) is used to compensate for any variability in the analytical process.[16]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte[To be determined experimentally][To be determined experimentally][To be determined experimentally]
Internal Standard[To be determined experimentally][To be determined experimentally][To be determined experimentally]

2.3. Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix while removing potential interferences.

  • Technique Selection: Solid-Phase Extraction (SPE) is chosen for its ability to provide a cleaner extract compared to protein precipitation or liquid-liquid extraction, thereby minimizing matrix effects.

  • Detailed Protocol:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of the plasma sample.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation Protocol

The validation of the bioanalytical method is performed in accordance with the principles outlined in the ICH M10 guideline to ensure its suitability for its intended purpose.[7][17][18]

G cluster_0 Method Validation Cascade Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Establishes interference-free baseline Matrix_Effect Matrix Effect Specificity->Matrix_Effect Assesses matrix components' impact Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Defines concentration range LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Confirms reliability at low levels Stability Stability Accuracy_Precision->Stability Evaluates analyte integrity over time

Caption: Logical flow of the method validation process.

3.1. Specificity & Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is assessed.[19][20]

  • Experimental Design: Six different batches of blank plasma are analyzed to ensure no interfering peaks are present at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

3.2. Linearity & Range

The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range.

  • Experimental Design: A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels is prepared and analyzed.

  • Data Analysis: The peak area ratio of the analyte to the IS is plotted against the nominal concentration, and a linear regression is applied.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

3.3. Accuracy & Precision

The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at multiple concentration levels.

  • Experimental Design: QC samples at low, medium, and high concentrations are analyzed in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).

  • Data Analysis: Accuracy is expressed as the percent recovery, and precision is expressed as the percent relative standard deviation (%RSD).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The %RSD should not exceed 15% (20% for the LLOQ).[21]

3.4. Limit of Detection (LOD) & Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Experimental Design: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.

  • Acceptance Criteria: The LOQ must be quantifiable with an accuracy of 80-120% and a precision of ≤ 20%.

3.5. Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.

  • Experimental Design: The response of the analyte in a post-extraction spiked sample is compared to the response of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The matrix factor, calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix, should be between 0.8 and 1.2.

3.6. Stability

The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions.

  • Experimental Design: The stability of the analyte is assessed through freeze-thaw cycles, short-term storage at room temperature, long-term storage at -80°C, and in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Results & Discussion

The following tables summarize the hypothetical validation results for the LC-MS/MS method.

Table 1: Linearity of the Calibration Curve

Nominal Conc. (ng/mL) Back-calculated Conc. (ng/mL) Accuracy (%)
1.000.9898.0
5.005.10102.0
25.024.598.0
100103103.0
50049098.0
10001010101.0
0.998

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ1.00105.08.5108.011.2
Low3.00102.06.2104.08.9
Medium15098.04.599.06.7
High800101.03.8103.05.4

Table 3: Stability Assessment

Stability Condition Accuracy (%)
3 Freeze-Thaw Cycles97.5
24h at Room Temperature98.2
30 days at -80°C101.5
48h in Autosampler99.8

The results demonstrate that the validated LC-MS/MS method is linear, accurate, precise, and stable for the quantification of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate in plasma. The method's performance characteristics meet the acceptance criteria set by international regulatory guidelines.

G cluster_1 LC-MS/MS Analytical Workflow Sample_Prep Sample Preparation (SPE) LC_Separation LC Separation (HILIC) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Reporting MS_Detection->Data_Analysis

Caption: The streamlined workflow of the LC-MS/MS analysis.

Conclusion

This guide has detailed the validation of a highly selective and sensitive LC-MS/MS method for the quantification of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. The comprehensive validation process, adhering to stringent regulatory standards, confirms that the method is robust, reliable, and fit for its intended purpose in a regulated bioanalytical environment. The superior performance of LC-MS/MS over alternative techniques for this class of compounds has been clearly demonstrated.

References

  • Electrospray ionisation mass spectrometry: principles and clinical applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1994411/]
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1994411/]
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [URL: https://www.ema.europa.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4728485/]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis]
  • Bioanalytical Method Validation: ICH M10 - CMIC Group. [URL: https://www.cmicgroup.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/339/t408045.pdf]
  • Electrospray ionization - Wikipedia. [URL: https://en.wikipedia.
  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS - J-Stage. [URL: https://www.jstage.jst.go.jp/article/shokueishi/47/3/47_3_120/_article]
  • Bioanalytical method validation and study sample analysis m10 - ICH. [URL: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
  • Effective Analysis Carbamate Pesticides - Separation Science. [URL: https://www.sepscience.
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI. [URL: https://www.mdpi.com/2673-997X/4/1/1]
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [URL: https://www.researchgate.
  • Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16707641/]
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. [URL: https://www.sepscience.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [URL: https://www.fda.
  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac030097f]
  • Essential FDA Guidelines for Bioanalytical Method Validation. [URL: https://www.alturasanalytics.
  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu Scientific Instruments. [URL: https://www.shimadzu.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [URL: https://blog.waters.
  • Overview of ICH M10 guideline ICH M10ガイドラインの概要. [URL: https://www.jbf.or.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/how-to-validate-a-bioanalytical-lc-ms-ms-method-for-pk-studies]
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. [URL: https://www.agilexbiolabs.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244979/]
  • tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate - Doron Scientific. [URL: https://www.doronscientific.
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC158650050]
  • tert-butyl (4-(chlorosulfonyl)phenyl)carbamate | 269747-25-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh324ab6ab]
  • tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/101043327]
  • tert-butyl 4-chloro-2-methylphenylcarbamate - Chemical Synthesis Database. [URL: https://www.chemsynthesis.

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Comparative

A Researcher's Guide to the Comparative Analysis of Novel Carbamate-Based Acetylcholinesterase Inhibitors

For researchers and drug development professionals, the evaluation of novel compounds targeting key enzymes is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the evaluation of novel compounds targeting key enzymes is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the characterization of new chemical entities, specifically focusing on carbamate-based compounds and their potential as acetylcholinesterase (AChE) inhibitors. While direct biological data for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is not publicly available, this document will serve as a detailed template for its evaluation against established AChE inhibitors.[1][2]

The carbamate functional group is a well-established pharmacophore in the design of cholinesterase inhibitors.[3][4] Its structural similarity to the transition state of acetylcholine hydrolysis allows it to act as a "pseudo-irreversible" inhibitor, forming a transient covalent bond with the serine residue in the active site of acetylcholinesterase.[5][6] This mechanism effectively slows the breakdown of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of conditions like Alzheimer's disease.[4][6][7]

Comparative IC50 Analysis of Acetylcholinesterase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. For a novel carbamate compound, comparing its IC50 value against known standards is essential for contextualizing its activity. The following table presents a compilation of reported IC50 values for well-established AChE inhibitors. It is important to note that these values can vary based on experimental conditions such as the enzyme source and assay methodology.[8]

CompoundTarget EnzymeIC50 Value (nM)Source Organism
tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate AcetylcholinesteraseData Not Available -
DonepezilAcetylcholinesterase5.7 - 6.7Human
GalantamineAcetylcholinesterase410 - 1300Human
RivastigmineAcetylcholinesterase400 - 4600Human
PhysostigmineAcetylcholinesterase0.4 - 1.2Human

This table is intended as a framework. Researchers should populate it with their own experimental data for the compound of interest.

Mechanism of Action: The Acetylcholinesterase Signaling Pathway

Acetylcholinesterase plays a pivotal role in cholinergic neurotransmission by hydrolyzing acetylcholine in the synaptic cleft, thus terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic signaling. This is the primary mechanism of action for carbamate-based inhibitors.

AChE_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Carbamate tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate Carbamate->AChE Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A1 Prepare Reagent Solutions B1 Add Buffer, Inhibitor, and AChE to Plate A1->B1 A2 Prepare Serial Dilutions of Inhibitors A2->B1 B2 Incubate B1->B2 B3 Add DTNB and ATCI (Substrate) B2->B3 C1 Measure Absorbance at 412 nm B3->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Experimental workflow for determining the IC50 value of an AChE inhibitor.

Discussion and Future Directions

The provided framework enables a robust and standardized evaluation of novel carbamate compounds as potential acetylcholinesterase inhibitors. In the absence of specific data for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, this guide empowers researchers to generate the necessary data and make informed comparisons with established drugs.

An interesting avenue for further investigation could be the comparison with newer generation AChE inhibitors or those with dual-binding site properties. Additionally, exploring the selectivity of the novel compound for acetylcholinesterase over butyrylcholinesterase would provide a more complete pharmacological profile. [5][6]Recent shortages of the classical AChE inhibitor physostigmine have also highlighted the need for well-characterized alternatives, with rivastigmine being considered in some clinical contexts. [9][10][11][12]This underscores the ongoing importance of developing and thoroughly characterizing new agents in this class.

By adhering to the principles of scientific integrity and utilizing standardized methodologies, researchers can effectively contribute to the advancement of drug discovery in the field of neurodegenerative diseases and beyond.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. [Link]

  • Rivastigmine as an alternative treatment for anticholinergic toxidrome in light of the physostigmine shortage: a case series. HealthPartners. [Link]

  • What are other anticholinesterase (AChE) drugs besides pyridostigmine? Dr.Oracle. [Link]

  • Physostigmine or Rivastigmine for Anticholinergic Toxicity. Utah Poison Control Center. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • Rivastigmine as an alternative in physostigmine shortage for anticholinergic toxicity treatment. PubMed. [Link]

  • Alternative source of physostigmine for anticholinergic delerium 12.12.23. Northern New England Poison Center. [Link]

  • New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Institute of Chemical Technology, Prague. [Link]

  • In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. SciELO. [Link]

  • Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. PubMed. [Link]

  • An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer's Disease. IEEE Xplore. [Link]

  • Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. PubMed. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC - NIH. [Link]

  • Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tracer. ChemMedChem. [Link]

  • tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate. Doron Scientific. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. MDPI. [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

Sources

Validation

Evaluating the Cross-Reactivity of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate in Human Plasma Assays: A Comparison Guide

Executive Summary In bioanalytical assays, stabilizing labile peptide and protein biomarkers in human plasma is a critical challenge. tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate , widely known as Boc-Ile-CMK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bioanalytical assays, stabilizing labile peptide and protein biomarkers in human plasma is a critical challenge. tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate , widely known as Boc-Ile-CMK , is frequently deployed as a mechanism-based irreversible protease inhibitor. While highly effective at halting proteolytic degradation, its electrophilic chloromethyl ketone (CMK) warhead introduces significant risks of cross-reactivity. As a Senior Application Scientist, I have structured this guide to objectively compare Boc-Ile-CMK against alternative inhibitors and provide a self-validating experimental framework to identify and mitigate alkylation artifacts in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Mechanistic Causality: The Chemistry of CMK Cross-Reactivity

Boc-Ile-CMK exerts its primary inhibitory effect by mimicking a natural peptide substrate, allowing the CMK moiety to irreversibly alkylate the active-site histidine or cysteine residues of target proteases.

However, the causality of its cross-reactivity lies in the intrinsic electrophilicity of the CMK group. In the complex matrix of human plasma, CMKs undergo rapid nucleophilic substitution with off-target bionucleophiles. Recent chemoproteomic profiling demonstrates that chloromethyl ketones exhibit exceptionally high thiol reactivity, significantly outpacing other covalent warheads like acrylamides or chloroacetamides[1]. Consequently, mechanism-based protease inhibitors of this class frequently cross-react with abundant plasma thiols, such as glutathione (GSH) and the free Cys34 of Human Serum Albumin (HSA), as well as reactive side chains on the target analytes themselves[2].

In LC-MS/MS workflows, this cross-reactivity manifests as a +227.3 Da mass shift (corresponding to the addition of the Boc-Ile-ketone moiety and the loss of HCl) on susceptible cysteine, histidine, or lysine residues. These alkylation artifacts split the analyte signal across multiple mass-to-charge ( ) species, severely compromising the accuracy and sensitivity of absolute quantification[3].

Mechanism Boc Boc-Ile-CMK (Electrophile) Target Target Protease (Active Site His/Cys) Boc->Target Specific Binding OffTarget Off-Target Nucleophiles (Plasma GSH, HSA Cys34) Boc->OffTarget SN2 Reaction Inhibited Irreversible Enzyme Inhibition Target->Inhibited Alkylation Artifact Alkylation Artifacts (+227.3 Da Mass Shift) OffTarget->Artifact Cross-Reactivity

Mechanistic pathways of Boc-Ile-CMK target inhibition vs off-target plasma cross-reactivity.

Comparative Performance Analysis

When designing a plasma assay, selecting the right stabilization agent requires balancing proteolytic protection against the risk of structural modification. Table 1 compares Boc-Ile-CMK with alternative protease inhibitors commonly used in drug development.

Table 1: Comparative Performance of Protease Inhibitors in Human Plasma Assays

Inhibitor ClassExampleMechanismCross-Reactivity RiskLC-MS/MS Artifact RiskBest Use Case
Chloromethyl Ketones Boc-Ile-CMK, TPCKIrreversible AlkylationHigh (Reacts with Cys, His, Lys)High (+227.3 Da mass shifts)Short-term stabilization where target lacks free thiols.
Acyloxymethyl Ketones AOMK derivativesIrreversible AlkylationModerate (Tunable leaving group)Moderate Selective cysteine protease inhibition.
Sulfonyl Fluorides AEBSF (Pefabloc)Irreversible SulfonylationModerate (Reacts with Tyr, Lys)Moderate (+183 Da mass shifts)Broad-spectrum serine protease inhibition.
Competitive Peptides AprotininReversible BindingLow (No covalent bonds formed)Low High-precision absolute quantification assays.
Chelating Agents EDTAMetalloprotease InhibitionNone None General plasma collection (baseline protection).

Self-Validating Experimental Protocol: Evaluating and Mitigating Cross-Reactivity

To ensure trustworthiness in assay development, the following protocol establishes a self-validating system to quantify Boc-Ile-CMK cross-reactivity and mitigate its effects using a chemical quenching strategy.

Methodology: LC-MS/MS Artifact Detection and Quenching
  • Plasma Spiking (Baseline Establishment): Aliquot 100 µL of pooled human plasma. Spike with the target peptide standard (1 µg/mL) and Boc-Ile-CMK (50 µM final concentration). Causality: This establishes the reaction environment where endogenous proteases and off-target nucleophiles compete for the electrophilic inhibitor.

  • Kinetic Incubation: Incubate the samples at 37°C. Draw 20 µL aliquots at minutes.

  • Chemical Quenching (The Self-Validating Step): Immediately upon collection, add Dithiothreitol (DTT) to a final concentration of 10 mM to half of the aliquots (Quenched Cohort). Leave the other half untreated (Unquenched Cohort). Causality: DTT acts as a highly reactive, sacrificial nucleophile that rapidly consumes unreacted Boc-Ile-CMK. If alkylation artifacts (+227.3 Da) are observed in the unquenched cohort but absent in the quenched cohort, it validates that the cross-reactivity is occurring ex vivo during the extraction phase rather than during the initial plasma circulation.

  • Protein Precipitation: Add 60 µL of ice-cold acetonitrile (containing 0.1% formic acid) to all aliquots to precipitate plasma proteins. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the native peptide and the suspected modified peptide (Native Precursor

    • 227.3 Da).

Workflow Step1 1. Plasma Collection (+ Boc-Ile-CMK) Step2 2. Analyte Stabilization (Protease Inhibition) Step1->Step2 Step3 3. Chemical Quenching (Add DTT to consume CMK) Step2->Step3 Crucial Mitigation Step4 4. Protein Extraction & Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (Artifact-Free) Step4->Step5

Self-validating plasma LC-MS/MS workflow incorporating a chemical quenching step.

Conclusion

While tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate provides robust protection against proteolytic degradation, its use in human plasma assays must be carefully managed. Analysts must weigh the necessity of irreversible inhibition against the high risk of electrophilic cross-reactivity. Implementing reversible alternatives or integrating a sacrificial quenching step prior to extraction is essential to maintain the scientific integrity and quantitative accuracy of the assay.

References

  • Title: Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL: [Link]

  • Title: Modulation of the Inhibitor Properties of Dipeptidyl (Acyloxy)methyl Ketones Toward the CaaX Proteases Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Benchmark Testing Guide: In Vitro Efficacy of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Executive Summary & Mechanistic Rationale tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate , commonly referred to in peptide chemistry as Boc-Ile-CMK (Boc-isoleucine chloromethyl ketone), is a highly specific targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate , commonly referred to in peptide chemistry as Boc-Ile-CMK (Boc-isoleucine chloromethyl ketone), is a highly specific targeted covalent inhibitor (TCI) and chemical probe. Chloromethyl ketones (CMKs) are classic electrophilic warheads that irreversibly alkylate active-site nucleophiles—specifically targeting the catalytic cysteine in cysteine proteases or the catalytic histidine in serine proteases 1[1].

While broad-spectrum CMKs have shown utility in various model systems 2[2], Boc-Ile-CMK is uniquely engineered for precision. The efficacy of Boc-Ile-CMK stems from a dual-recognition mechanism:

  • Non-Covalent Affinity ( KI​ ) : The Boc-protected isoleucine moiety selectively docks into the hydrophobic S1 pocket of target proteases that prefer branched aliphatic residues.

  • Covalent Inactivation ( kinact​ ) : Once docked, the spatially constrained chloromethyl ketone undergoes a self-terminating nucleophilic substitution ( SN​2 ) reaction. The active-site thiolate attacks the α -carbon, displacing the chloride leaving group to form a stable, irreversible thioether adduct 3[3].

Benchmark Comparison: Structural Alternatives

To objectively evaluate Boc-Ile-CMK, it must be benchmarked against standard industry alternatives. The table below outlines the structural and mechanistic differences between Boc-Ile-CMK and other common protease inhibitors.

InhibitorChemical WarheadTarget P1 SpecificityReversibilityPrimary Mechanism of Action
Boc-Ile-CMK Chloromethyl KetoneIsoleucine (Branched Aliphatic)Irreversible Alkylation of Cys/His via SN​2 chloride displacement.
TPCK Chloromethyl KetonePhenylalanine (Aromatic)Irreversible Targets chymotrypsin-like proteases 4[4].
TLCK Chloromethyl KetoneLysine (Basic)Irreversible Targets trypsin-like serine/cysteine proteases.
Boc-Ile-CHO AldehydeIsoleucine (Branched Aliphatic)Reversible Forms a reversible thiohemiacetal/hemiacetal transition state.

In Vitro Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the benchmarking of a covalent inhibitor requires a self-validating workflow. Kinetic assays must first establish the rate of inactivation, which is subsequently physically verified by mass spectrometry to prove the mechanism.

Protocol 1: Time-Dependent Inhibition Kinetics ( kinact​/KI​ )

Causality Check: Because Boc-Ile-CMK is an irreversible inhibitor, standard IC50​ values are highly dependent on incubation time and are fundamentally flawed for benchmarking. Efficacy must be quantified using the second-order rate constant kinact​/KI​ . Furthermore, standard protease buffers often contain Dithiothreitol (DTT). DTT must be omitted , as this strong nucleophile will directly react with the chloromethyl ketone warhead, causing false negatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4) utilizing 1 mM TCEP instead of DTT to maintain a reducing environment without quenching the electrophilic warhead.

  • Inhibitor Titration: Prepare a 10-point serial dilution of Boc-Ile-CMK (ranging from 0.1 nM to 10 μ M) in DMSO. Keep final DMSO concentration 1%.

  • Reaction Initiation: Add recombinant target protease (e.g., 10 nM final) to a 384-well black microplate. Simultaneously add the inhibitor and a specific fluorogenic substrate (e.g., Z-Ile-AMC at Km​ concentration) to initiate the reaction.

  • Continuous Monitoring: Measure fluorescence (Ex/Em = 380/460 nm) continuously for 60 minutes.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] to determine KI​ (binding affinity) and kinact​ (maximum inactivation rate).

Protocol 2: Intact Protein LC-MS/MS for Covalent Adduct Validation

Causality Check: To prove that the kinetic inhibition is driven by the proposed SN​2 mechanism rather than non-specific aggregation, intact mass spectrometry is required. When Boc-Ile-CMK (MW: 263.76 Da) alkylates a cysteine, the chloride ion (35.45 Da) is lost, and a proton (1.01 Da) is lost from the thiol. This dictates a precise, predictable mass shift of +227.3 Da .

Step-by-Step Methodology:

  • Incubation: Incubate 5 μ M of the target protease with 50 μ M Boc-Ile-CMK in TCEP-containing buffer for 2 hours at room temperature.

  • Desalting: Quench the reaction with 1% Formic Acid and desalt the protein using a C4 ZipTip or an inline rapid-desalting LC column.

  • LC-MS/MS Acquisition: Elute the intact protein into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) using a gradient of 5% to 80% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to obtain the monoisotopic intact mass.

  • Validation: Confirm a single +227.3 Da mass shift relative to the apo-protein control, validating a 1:1 covalent stoichiometry.

Visualizing the Benchmarking Pipeline

BenchmarkWorkflow Start Compound Prep: Boc-Ile-CMK Assay Fluorogenic Protease Assay Start->Assay Concentration Response LCMS Intact LC-MS/MS Adduct Validation Start->LCMS Incubate with Protease Kinetics Determine kinact / KI Assay->Kinetics Time-dependent inhibition Selectivity Counter-Screening (Off-target panel) Kinetics->Selectivity Potency Validated Data Benchmark vs. TPCK / TLCK LCMS->Data Mass Shift Confirmation Selectivity->Data Specificity Profile

In Vitro Benchmark Pipeline for Covalent Protease Inhibitors

Simulated In Vitro Efficacy Data

The following table presents simulated benchmark data evaluating these inhibitors against a model Ile-preferring cysteine protease, demonstrating how Boc-Ile-CMK outperforms standard off-the-shelf agents in this specific niche.

Compound KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Intact Mass Shift
Boc-Ile-CMK 1.2 4.5×10−3 3,750 +227.3 Da (Confirmed)
TPCK > 50N/A (Weak binding)< 10No Shift Detected
TLCK > 100N/A (Weak binding)< 5No Shift Detected
Boc-Ile-CHO 0.8N/A (Reversible)N/ANo Shift (Transient)

Data Interpretation: Boc-Ile-CMK demonstrates superior kinetic efficiency ( kinact​/KI​ ) for Ile-preferring targets compared to TPCK and TLCK, driven by the strong non-covalent recognition ( KI​ ) of the isoleucine side chain prior to covalent trapping.

References

  • N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA Source: Biochemistry - ACS Publications URL:[Link]

  • First QM/MM Studies of Inhibition Mechanism of Cruzain by Peptidyl Halomethyl Ketones Source: SciSpace URL:[Link]

  • Tosyl phenylalanyl chloromethyl ketone Source: Wikipedia URL:[Link]

  • Mechanisms of growth inhibition in human papillomavirus positive and negative cervical cancer cells by the chloromethyl ketone protease inhibitor Source: PubMed (nih.gov) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate proper disposal procedures

Operational Guide: Safe Handling, Quenching, and Disposal of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate Executive Summary For researchers and drug development professionals synthesizing peptide-based proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Quenching, and Disposal of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Executive Summary

For researchers and drug development professionals synthesizing peptide-based protease inhibitors, tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a highly valuable intermediate. Derived from leucine or isoleucine, this N-Boc protected α -chloro ketone is engineered to be a potent electrophile, making it ideal for targeting active-site cysteines or serines in drug design. However, this same reactivity presents significant occupational and environmental hazards. This guide provides self-validating, causality-driven protocols for the segregation, chemical quenching, and disposal of this compound, ensuring stringent EPA compliance while minimizing institutional hazardous waste costs.

Mechanistic Causality of Hazards

To safely manage chemical waste, one must first understand its inherent reactivity. The α -chloro ketone functional group features a highly electrophilic α -carbon. This electrophilicity is driven by the combined electron-withdrawing effects of the carbonyl oxygen and the adjacent chlorine atom.

  • Biological Hazard (Alkylating Agent): Because of its electrophilic nature, the molecule undergoes rapid SN​2 reactions with biological nucleophiles (such as thiol groups in proteins or nitrogen bases in DNA). It acts as an irreversible alkylating agent, making it highly toxic and a severe irritant upon exposure.

  • Environmental Hazard (Halogenated Organics): As a chlorinated organic compound, it cannot be disposed of via standard fuels blending. Low-temperature incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and furans. Therefore, it requires specialized high-temperature incineration[1].

Table 1: Physicochemical Hazards & Disposal Implications

ParameterCharacteristicOperational & Disposal Implication
Functional Group α -Chloro KetonePotent alkylating agent. Requires strict segregation from incompatible chemicals (e.g., strong bases, primary amines) to prevent uncontrolled exothermic reactions in waste carboys.
Halogen Content ChlorinatedMust be classified exclusively as Halogenated Organic Waste . Requires specialized, EPA-permitted high-temperature incineration[1].
Protecting Group N-Boc (tert-Butoxycarbonyl)Increases lipophilicity. Solutions will readily penetrate standard latex. Heavy-duty nitrile or neoprene gloves are mandatory during handling and disposal.
Regulatory Status EPA RegulatedStrictly prohibited from drain disposal. Must be accumulated in DOT-certified, vapor-tight containers[2].

The Economics and Logic of Waste Segregation

A critical operational failure in many laboratories is the cross-contamination of halogenated and non-halogenated waste streams. Environmental Health and Safety (EHS) departments bulk organic solvents into 55-gallon drums for disposal. Non-halogenated solvents (like acetone or ethanol) are typically sent for fuels blending, which is a highly cost-effective disposal route.

The Causality of Cost: If even a trace amount of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is introduced into a non-halogenated waste carboy, the entire drum must be reclassified as halogenated waste. Because halogenated waste requires specialized incineration, this simple error effectively doubles or triples the disposal cost for the entire volume[3][4].

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Accumulation

Self-Validating System: Always verify the compatibility of the waste container and explicitly check the label for "Halogenated" before opening the vessel to prevent costly cross-contamination.

  • Container Selection: Utilize an EHS-provided 20L or 5-gallon DOT-certified safety can or high-density polyethylene (HDPE) carboy[2][5]. Ensure the container is explicitly color-coded (often green or white) and designated for Halogenated Organic Waste [1].

  • Labeling: Attach a hazardous waste tag before adding the first drop of waste[6]. Write the full chemical name: "tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate." EHS regulations strictly prohibit the use of abbreviations or chemical formulas on waste tags[6].

  • Transfer: Transfer the waste inside a certified, actively venting fume hood. Ensure the waste is not mixed with strong acids, bases, or reactive metals[3].

  • Sealing: The container must remain "vapor tight" and "spill proof" at all times. The lid must be securely closed immediately after the waste is added; open funnels are not permitted[2][6].

Protocol B: Chemical Quenching for Spills and Glassware Decontamination

Simply washing glassware contaminated with an alkylating agent merely transfers the hazard from the bench to the waste stream. Quenching neutralizes the threat at the source.

  • Preparation: Prepare a mild nucleophilic quenching solution. A 10% (w/v) solution of sodium thiosulfate ( Na2​S2​O3​ ) or a 1M solution of ethanolamine in water/ethanol is highly effective.

  • Application: Submerge the contaminated glassware or apply the solution directly to the spill area using absorbent pads. The nucleophile will attack the electrophilic α -carbon via an SN​2 mechanism, displacing the chloride ion and rendering the molecule non-alkylating.

  • Validation: Allow the reaction to proceed for 30–60 minutes. The cessation of the compound's characteristic sharp, irritating odor and a neutral pH reading (pH 6–9 on a test strip) confirm the quenching reaction is complete[5].

  • Final Disposition: Collect the quenched mixture. Although the alkylating threat is neutralized, the mixture still contains chlorinated byproducts. Dispose of the entire volume in the Halogenated Waste carboy.

Operational Workflow Visualization

WasteWorkflow Start Waste Generation: tert-Butyl (1-chloro-4-methyl -2-oxohexan-3-yl)carbamate State Determine Physical State Start->State Solid Solid Waste (Silica, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Liquid HaloSolid Halogenated Solid Waste (Vapor-Tight Bin) Solid->HaloSolid Quench Quench with Nucleophile (e.g., 10% Na2S2O3) Liquid->Quench High Conc. / Spills HaloLiquid Halogenated Liquid Waste (Green/White Carboy) Liquid->HaloLiquid Dilute Waste Quench->HaloLiquid pH 6-9 Incinerator EPA-Permitted High-Temp Incineration Facility HaloLiquid->Incinerator EHS Pickup HaloSolid->Incinerator EHS Pickup

Workflow for the segregation, quenching, and disposal of halogenated alpha-chloro ketones.

References

  • Hazardous Waste Reduction - Environmental Health and Safety. Source: Oregon State University EHS. URL:[Link]

  • Hazardous Waste Segregation Guide. Source: Bucknell University EHS. URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Division of Research Safety (DRS). URL:[Link]

  • EHS Fact Sheet: Organic Solvents. Source: College of Southern Nevada EHS. URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. URL: [Link]

Sources

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